molecular formula C8H6BrClO2 B1288859 2-Bromo-4-chlorophenylacetic acid CAS No. 52864-56-9

2-Bromo-4-chlorophenylacetic acid

Cat. No.: B1288859
CAS No.: 52864-56-9
M. Wt: 249.49 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)acetic acid>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618567
Record name (2-Bromo-4-chlorophenyl)acetic acid
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-56-9
Record name 2-Bromo-4-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a bromine atom at the alpha-carbon position and a chlorine atom on the phenyl ring, makes it a highly reactive and versatile synthetic intermediate.[1][2] This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is notably used in the development of anti-inflammatory drugs, analgesics, and the antithrombotic agent Clopidogrel.[1] This guide provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used to determine them, and its role in synthetic chemistry.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

PropertyValueReference(s)
IUPAC Name (2-Bromo-4-chlorophenyl)acetic acid
CAS Number 52864-56-9[3][4]
Molecular Formula C₈H₆BrClO₂[3][4]
Molecular Weight 249.49 g/mol [5][6]
Physical Form White to light-yellow or orange powder/crystals[5]
Melting Point 120-131 °C
Boiling Point 347 °C (at 760 mmHg)
pKa ~2.7-2.9 (Predicted)
LogP (XLogP3) ~2.9-3.2 (Predicted)[6]
Solubility Slightly soluble in water; Soluble in organic solvents[7]

Note: Predicted values for pKa and LogP are based on computational models and may differ from experimental values.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail the standard experimental protocols for measuring the key properties of this compound.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary method for synthesizing α-bromo carboxylic acids like this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9] This reaction involves the α-bromination of a carboxylic acid.

Methodology:

  • Activation: The starting material, 4-chlorophenylacetic acid, is treated with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to convert the carboxylic acid into its acyl bromide derivative.[8][9]

  • Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to form an enol intermediate.[8]

  • α-Halogenation: The enol intermediate reacts with molecular bromine (Br₂) at the α-carbon. The enol's double bond acts as a nucleophile, attacking the bromine.[9]

  • Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed during an aqueous workup, which regenerates the carboxylic acid group, yielding the final product, this compound.[9][10]

Below is a workflow diagram illustrating the key stages of the Hell-Volhard-Zelinsky reaction.

HVZ_Reaction cluster_workflow Hell-Volhard-Zelinsky (HVZ) Reaction Workflow start Start: 4-Chlorophenylacetic Acid step1 Activation with PBr₃ (Forms Acyl Bromide) start->step1 Reagents step2 Enolization (Tautomerization to Enol) step1->step2 Intermediate step3 α-Bromination with Br₂ step2->step3 Nucleophilic Attack step4 Hydrolysis (H₂O workup) step3->step4 Intermediate end Product: this compound step4->end Final Product

Caption: Workflow of the Hell-Volhard-Zelinsky (HVZ) reaction for synthesis.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[11] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically cause the melting point to depress and broaden.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[12]

  • Heating: The apparatus is heated slowly and steadily, ensuring uniform heat distribution.[12][13] The heating rate is typically reduced to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range constitutes the melting point of the sample.[13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.[14][15]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[15]

  • pH Monitoring: A calibrated pH meter is used to monitor the pH of the solution continuously throughout the titration.[14][15]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[14][16]

LogP Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology (RP-HPLC Method):

  • System Setup: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.[17]

  • Calibration: A series of standard compounds with known LogP values is injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') of these standards against their known LogP values.[17]

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • Calculation: The retention time of the compound is measured, and its retention factor (k') is calculated. The LogP value of this compound is then determined by interpolating its log k' value onto the calibration curve.[17]

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. The presence of the α-bromo group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity allows for the convenient introduction of various functional groups, making it a valuable precursor for constructing more complex molecular architectures.[1]

Synthetic_Intermediate cluster_logic Role as a Synthetic Intermediate cluster_products Target Molecules start 2-Bromo-4-chlorophenylacetic Acid process Nucleophilic Substitution (at α-carbon) start->process Versatile Building Block product1 Pharmaceuticals (e.g., Clopidogrel) process->product1 product2 Agrochemicals (e.g., Herbicides) process->product2 product3 Bioactive Molecules process->product3

Caption: Logical relationship of this compound as an intermediate.

Safety Information

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

It is assigned the GHS07 pictogram (Exclamation mark) and the signal word "Warning".[3] Standard precautionary measures, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Conclusion

This compound is a compound of significant interest in synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly, its reactivity as a synthetic intermediate, make it an invaluable tool for researchers and developers in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and the methods used to determine them is crucial for its effective and safe application in the synthesis of novel and complex molecules.

References

In-Depth Technical Guide: 2-Bromo-4-chlorophenylacetic acid (CAS Number 52864-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural features, including the phenylacetic acid backbone, a bromine atom at the 2-position, and a chlorine atom at the 4-position, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValueReference
CAS Number 52864-56-9[1][2][3][4]
Molecular Formula C₈H₆BrClO₂[2][3][4]
Molecular Weight 249.49 g/mol [2][3][4]
Appearance White to off-white or light-yellow to orange powder/crystals[1]
Melting Point 120-129 °C[2]
Purity ≥97% (HPLC)[2][4]
Storage Conditions Store at 0-8°C or room temperature, sealed in a dry environment.[1][2]
Synonyms 2-(2-Bromo-4-chlorophenyl)acetic acid[3]

Synthesis

The primary synthetic route to this compound is through the alpha-bromination of 4-chlorophenylacetic acid. The most common method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction (General Procedure)

Materials:

  • 4-Chlorophenylacetic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Apparatus for reflux with gas trapping for HBr byproduct

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-chlorophenylacetic acid and a catalytic amount of red phosphorus in an anhydrous solvent is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to control the rate of reaction.

  • After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is then cooled to room temperature.

  • The crude product, 2-bromo-4-chlorophenylacetyl bromide, is carefully hydrolyzed by the slow addition of water.

  • The resulting this compound is then extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent to yield the final product.

A visual representation of the general experimental workflow for the Hell-Volhard-Zelinsky synthesis is provided below.

G cluster_synthesis Synthesis Workflow start Start: 4-Chlorophenylacetic Acid reactants Add Red Phosphorus (cat.) and Bromine start->reactants reflux Reflux until HBr evolution ceases reactants->reflux hydrolysis Hydrolysis of acyl bromide reflux->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification by Recrystallization extraction->purification product Final Product: This compound purification->product

General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound with CAS number 52864-56-9 is not widely available in public databases. Researchers synthesizing this compound will need to perform their own spectral analysis for characterization. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring. The methylene protons adjacent to the bromine and the carboxylic acid group will likely appear as a singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the carbon bearing the bromine, the aromatic carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (broad band).

  • C=O stretch of the carboxylic acid.

  • C-Br stretch.

  • C-Cl stretch.

  • Aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Research

This compound is a valuable precursor for the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[2] The presence of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Agrochemical Research

In the field of agrochemicals, this compound can be used in the formulation of herbicides and pesticides.[2] The phenylacetic acid moiety is a common scaffold in various herbicides.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and the mechanism of action of this compound itself. However, based on its structural similarity to other halogenated phenylacetic acids, it may be investigated for its potential to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

As no specific signaling pathways have been elucidated for this compound, a generalized diagram illustrating a hypothetical enzyme inhibition workflow is provided below. This serves as a logical framework for potential future research into its mechanism of action.

G cluster_workflow Hypothetical Enzyme Inhibition Workflow compound This compound binding Binding Assay compound->binding target Target Enzyme (e.g., COX-2) target->binding inhibition Enzyme Activity Assay binding->inhibition downstream Analysis of Downstream Effects (e.g., Prostaglandin levels) inhibition->downstream conclusion Conclusion on Inhibitory Potential downstream->conclusion

A logical workflow for investigating potential enzyme inhibition.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While general information on its properties and synthesis is available, a significant gap exists in the public domain regarding detailed experimental protocols, comprehensive spectroscopic characterization, and in-depth biological studies. This technical guide provides a foundation for researchers and encourages further investigation to fully elucidate the properties and potential of this compound. Professionals in drug development are advised to perform thorough characterization and biological screening to explore its therapeutic possibilities.

References

The Synthesis and Discovery of Halogenated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenylacetic acids represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties and biological activities. This guide provides an in-depth overview of the synthesis, discovery, and structure-activity relationships of these compounds, with a focus on their therapeutic applications.

Synthetic Methodologies

The synthesis of halogenated phenylacetic acids can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.

Hydrolysis of Halogenated Benzyl Cyanides

A common and often high-yielding method for the synthesis of halogenated phenylacetic acids is the hydrolysis of the corresponding halogenated benzyl cyanides. This reaction can be performed under either acidic or basic conditions.

Experimental Protocol: Synthesis of 4-Chlorophenylacetic Acid via Hydrolysis of 4-Chlorobenzyl Cyanide [1]

  • Materials: 4-chlorobenzyl cyanide, 98% sulfuric acid, water.

  • Procedure:

    • In a suitable reaction vessel, combine 11.9 kg (0.119 kmol) of 98% sulfuric acid and 8 kg of water.

    • Slowly add 13.0 kg (0.085 kmol) of 99.0% 4-chlorobenzyl cyanide to the stirred acid solution.

    • Heat the mixture to 100-110 °C and maintain this temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture and add 10-15 kg of water.

    • Heat the mixture to 90-100 °C with stirring, then cool to induce crystallization.

    • Filter the resulting solid, wash with water, and dry under vacuum to yield 4-chlorophenylacetic acid.

A similar procedure can be adapted for other halogenated benzyl cyanides. For instance, the hydrolysis of 2,6-dichlorophenylacetonitrile using potassium hydroxide in a mixture of ethanol and water is a straightforward, high-yielding, one-step process.[2]

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a versatile method for the synthesis of arylthioacetamides from aryl ketones, which can then be hydrolyzed to the corresponding arylacetic acids. This method is particularly useful for preparing phenylacetic acids with various substitution patterns.

Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid via Willgerodt-Kindler Reaction [3][4]

  • Materials: 4-Bromoacetophenone, sulfur, morpholine, 20% sodium hydroxide solution, triethyl benzyl ammonium chloride (TEBA).

  • Procedure:

    • Thioamide Formation: In a round-bottom flask, reflux a mixture of 4-bromoacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) at 120-130 °C for 8 hours. Monitor the reaction by TLC.

    • Hydrolysis: After cooling, add 20% aqueous sodium hydroxide and a catalytic amount of TEBA (0.05 mmol) to the reaction mixture. Heat the mixture at 100 °C for 8 hours.

    • Work-up: After cooling, acidify the reaction mixture with HCl to pH 2 to precipitate the crude 4-bromophenylacetic acid.

    • Purification: Dissolve the crude product in a 10% sodium bicarbonate solution and wash with ethyl acetate. Acidify the aqueous layer with dilute HCl to re-precipitate the pure 4-bromophenylacetic acid. Filter, wash with water, and dry.

Other Synthetic Routes

Other notable methods for synthesizing halogenated phenylacetic acids include:

  • Carbonylation of Halogenated Benzyl Halides: This method involves the palladium-catalyzed carbonylation of a benzyl halide in the presence of carbon monoxide.

  • From Halogenated Toluenes: This multi-step synthesis typically involves the radical chlorination of a halogenated toluene to the benzyl chloride, followed by cyanation and subsequent hydrolysis of the nitrile.[2]

  • Direct Halogenation of Phenylacetic Acid: While seemingly straightforward, this method can lead to a mixture of products, including α-halogenated and ring-halogenated isomers.

Quantitative Data on Synthesis

The efficiency of the synthetic methods described above can be evaluated by their reaction yields. The following table summarizes reported yields for the synthesis of various halogenated phenylacetic acids.

CompoundStarting MaterialSynthetic MethodYield (%)Reference
4-Chlorophenylacetic Acid4-Chlorobenzyl CyanideAcid HydrolysisNot specified[1]
4-Bromophenylacetic Acid4-BromoacetophenoneWillgerodt-Kindler~80%[3][4]
2,6-Dichlorophenylacetic Acid2,6-DichlorophenylacetonitrileBase HydrolysisHigh[2]
2,4,5-Trifluorophenylacetic acidMethyl 2,4,5-trifluorophenylacetateBase Hydrolysis95%[5]
2,3-Difluorophenylacetic acidMethyl 2,3-difluorophenylacetateBase Hydrolysis72%[5]

Biological Activities and Structure-Activity Relationships

Halogenated phenylacetic acids exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. Their mechanism of action is often linked to the inhibition of specific enzymes or the modulation of ion channels.

Anti-inflammatory Activity: COX Inhibition

A prominent application of halogenated phenylacetic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade. Diclofenac, a well-known NSAID, is a 2,6-dichlorophenylacetic acid derivative.

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by diclofenac and other related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Diclofenac0.0206 ± 0.00370.103 ± 0.005[6]
DiclofenacNot specified3.8[7]
Indomethacin Amide (7)Not specified0.009[2]
Indomethacin Amide (19)Not specified0.04[2]
Meclofenamate Amide (25)Not specified0.2[2]
Meclofenamate Amide (31)Not specified0.12[2]

Arachidonic Acid Cascade and NSAID Inhibition

The mechanism of action of NSAIDs like diclofenac involves the blockade of the cyclooxygenase (COX) pathway in the arachidonic acid cascade. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and NSAID Inhibition membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX Lipoxygenases AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) (Platelet Aggregation) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) (Vasodilation, Inhibit Platelet Aggregation) PGH2->Prostacyclins NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX Inhibition

Caption: Inhibition of the COX pathway by NSAIDs in the arachidonic acid cascade.

Voltage-Gated Sodium Channel Blockade

Certain halogenated phenylacetic acid derivatives have been investigated as blockers of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation can have therapeutic effects in conditions like epilepsy and chronic pain.[9] Structure-activity relationship studies have shown that halogenated aromatic rings on diphenylacetic acid derivatives can be very potent in blocking these channels.[10]

The interaction of small molecule inhibitors with voltage-gated sodium channels can be highly specific, with some compounds showing selectivity for certain channel subtypes. For example, some inhibitors interact with the S1-S4 voltage sensor segment of domain 4, a region distinct from the pore-blocking site of local anesthetics.[11][12]

Further research is needed to fully elucidate the quantitative structure-activity relationships of a broad range of halogenated phenylacetic acids on different voltage-gated sodium channel subtypes.

hERG Channel Inhibition

A critical aspect of drug development is assessing the potential for off-target effects, such as the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Some aryl acetamide derivatives have shown modest off-target effects on the hERG channel.[13] Therefore, it is crucial to evaluate the hERG liability of new halogenated phenylacetic acid derivatives early in the drug discovery process.

High-Throughput Screening in Drug Discovery

The discovery of novel bioactive halogenated phenylacetic acids often involves high-throughput screening (HTS) of large compound libraries. HTS allows for the rapid and automated testing of thousands of compounds for their ability to modulate a specific biological target.

Experimental Workflow: High-Throughput Screening for Small Molecule Inhibitors

The following diagram illustrates a general workflow for a high-throughput screening campaign to identify small molecule inhibitors.[14][15]

HTS_Workflow High-Throughput Screening Workflow AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~1,000s of compounds) AssayDev->Pilot Assay Validation PrimaryHTS Primary HTS (Full Library) Pilot->PrimaryHTS Go/No-Go Decision HitID Hit Identification PrimaryHTS->HitID Data Analysis HitConfirm Hit Confirmation & Dose-Response HitID->HitConfirm SAR Structure-Activity Relationship (SAR) HitConfirm->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

Conclusion

Halogenated phenylacetic acids are a versatile class of compounds with significant therapeutic potential. Their synthesis is well-established, with multiple routes available to access a wide range of derivatives. Their biological activities, particularly as NSAIDs and ion channel modulators, continue to be an active area of research. Future work in this field will likely focus on the development of more selective and potent compounds with improved safety profiles, aided by high-throughput screening and detailed structure-activity relationship studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-chlorophenylacetic acid (CAS No: 52864-56-9; Molecular Formula: C₈H₆BrClO₂; Molecular Weight: 249.49 g/mol ). Due to the limited availability of public experimental spectral data, this guide presents predicted spectral information based on computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet3HAromatic Protons (H-3, H-5, H-6)
~3.8Singlet2HMethylene Protons (-CH₂)
~11.0Singlet (broad)1HCarboxylic Acid Proton (-COOH)
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175Carboxylic Acid Carbon (-COOH)
~135Aromatic Carbon (C-Cl)
~133Aromatic Carbon (C-Br)
~132Aromatic Carbon (CH)
~130Aromatic Carbon (CH)
~128Aromatic Carbon (CH)
~125Aromatic Carbon (C-CH₂)
~40Methylene Carbon (-CH₂)
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600-1450Medium-StrongC=C stretch (Aromatic Ring)
~1300-1200MediumC-O stretch (Carboxylic Acid)
~850-750StrongC-H bend (Aromatic, out-of-plane)
~700-600Medium-StrongC-Cl stretch
~600-500Medium-StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
248/250/252High[M]⁺ (Molecular ion with isotopic pattern for Br and Cl)
203/205/207Medium[M-COOH]⁺
124/126Medium[C₇H₄Cl]⁺
75Low[C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume of the solution into the gas chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR KBr Pellet Preparation KBr Pellet Preparation Sample->KBr Pellet Preparation For IR Solution in\nVolatile Solvent Solution in Volatile Solvent Sample->Solution in\nVolatile Solvent For MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer KBr Pellet Preparation->IR MS GC-MS Solution in\nVolatile Solvent->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight and Fragmentation Pattern) MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-4-chlorophenylacetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding these fundamental physicochemical properties is critical for process development, formulation, and ensuring the quality and efficacy of end products. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally similar compounds and established scientific principles to provide a thorough analysis.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, influences its solubility and stability.

PropertyValueSource
Molecular FormulaC₈H₆BrClO₂N/A
Molecular Weight249.49 g/mol N/A
Physical FormWhite to light-yellow to orange powder or crystals[1][2]
Melting Point120-129 °C[3]
Storage TemperatureRoom temperature, sealed in a dry environment[1][2]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. Due to the lack of specific experimental data for this compound, the following table provides solubility information for the closely related compound, 2-chlorophenylacetic acid, to offer a reasonable estimation. The presence of the additional bromine atom in this compound is expected to slightly decrease its polarity and potentially lower its solubility in polar solvents while increasing it in non-polar solvents.

Table 1: Solubility of 2-Chlorophenylacetic Acid in Various Solvents at Different Temperatures (mole fraction, x)

Temperature (K)WaterMethanolEthanolAcetoneEthyl AcetateToluene
283.150.001860.30150.26420.44310.31570.0783
288.150.002130.33480.29410.47830.35010.0917
293.150.002440.37120.32680.51520.38720.1069
298.150.002810.41110.36260.55390.42730.1241
303.150.003240.45480.40180.59440.47060.1436
308.150.003750.50280.44470.63680.51750.1656
313.150.004350.55550.49160.68110.56830.1905
318.150.005050.61340.54290.72740.62340.2185

Data for 2-chlorophenylacetic acid is adapted from a study by Wang et al. (2018). This data is provided as an estimate for the solubility behavior of this compound.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in chemical reactions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods. The following sections outline the expected stability of this compound under various stress conditions, based on the known reactivity of similar molecules.

Hydrolytic Stability

Aryl halides, such as the bromo and chloro substituents on the phenyl ring, are generally resistant to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions and elevated temperatures, hydrolysis of the halogen substituents or the carboxylic acid group may occur. The C-Br bond is typically more susceptible to nucleophilic substitution than the C-Cl bond.

Oxidative Stability

The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to the degradation of the aromatic ring.

Thermal Stability

Based on studies of phenylacetic acid, thermal decomposition of this compound is expected to occur at elevated temperatures. The primary degradation pathway is likely to be decarboxylation, leading to the formation of 1-bromo-3-chloro-methylbenzene and carbon dioxide. Further fragmentation at higher temperatures is also possible.

Photostability

Aromatic halides can be susceptible to photolytic degradation. Exposure to UV light may lead to the cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a variety of degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development of stability-indicating analytical methods.

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve this compound in a solution of 0.1 N HCl. Heat the solution at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

  • Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. Maintain the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

  • Neutral Conditions: Dissolve the compound in purified water and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2. Oxidative Degradation:

  • Methodology: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Sample Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.

3. Thermal Degradation:

  • Methodology: Expose a solid sample of this compound to elevated temperatures (e.g., 105 °C) for a specified duration (e.g., 48 hours). A solution of the compound can also be heated to assess degradation in the solution state.

  • Sample Analysis: Dissolve the solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.

4. Photolytic Degradation:

  • Methodology: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Prep Prepare Supersaturated Solution Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Sample Sample and Filter Supernatant Equilibrate->Sample Quantify Quantify by HPLC Sample->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Experimental workflow for determining aqueous solubility.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolytic Hydrolytic (Acid, Base, Neutral) Analyze Analyze by Stability-Indicating HPLC Hydrolytic->Analyze Oxidative Oxidative (H2O2) Oxidative->Analyze Thermal Thermal (Heat) Thermal->Analyze Photolytic Photolytic (Light) Photolytic->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Forced degradation study workflow.

Conclusion

References

The Enigmatic Core: A Technical Guide to the Biological Profile of 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated phenylacetic acid derivative that has garnered interest primarily as a versatile synthetic intermediate in the realm of pharmaceutical and agrochemical research. Its chemical architecture, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, presents a reactive scaffold for the construction of more complex, biologically active molecules. While direct and extensive studies on the intrinsic biological activity of this compound are not prominently available in public literature, its consistent implication as a precursor for anti-inflammatory and analgesic agents suggests a significant, albeit indirect, role in the landscape of drug discovery.

This technical guide aims to provide a comprehensive overview of the known and potential biological significance of this compound. In the absence of direct quantitative data for the core compound, this document will focus on its role as a key building block and the plausible biological activities of its derivatives, drawing logical connections from the activities of structurally related compounds.

The Synthetic Utility of a Reactive Core

The primary role of this compound in a research and development setting is as a reactive intermediate.[1] The bromine atom on the alpha-carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functional groups and the construction of diverse molecular skeletons.

Below is a generalized workflow illustrating the synthetic potential of this compound in a drug discovery context.

G A This compound (Starting Material) B Nucleophilic Substitution (e.g., with amines, thiols, alcohols) A->B Reaction C Diverse Library of Phenylacetic Acid Derivatives B->C Synthesis D High-Throughput Screening (e.g., cell-based assays, enzyme assays) C->D Biological Screening E Identification of 'Hit' Compounds D->E Data Analysis F Lead Optimization (Structure-Activity Relationship Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Development

Caption: Synthetic workflow from a reactive intermediate to a preclinical candidate.

Plausible Biological Activities of Derivatives

Given the repeated mention of its use in the synthesis of anti-inflammatory and analgesic drugs, it is reasonable to infer that derivatives of this compound may target key pathways in inflammation and pain signaling.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, often containing a carboxylic acid moiety, and an aromatic ring. It is plausible that derivatives of this compound could be designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Below is a diagram illustrating the potential mechanism of action for a hypothetical anti-inflammatory drug derived from this compound.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Signal Derivative Hypothetical Derivative of This compound Derivative->COX_Enzyme Inhibition

Caption: Potential mechanism of action for an anti-inflammatory derivative.

Hypothetical Experimental Protocols

To assess the biological activity of novel derivatives synthesized from this compound, a series of in vitro and in vivo assays would be necessary. The following are representative protocols that would be employed in a drug discovery program.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potential of synthesized compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing necessary co-factors like hematin and glutathione.

  • Test Compounds: Derivatives of this compound are dissolved in DMSO to create stock solutions.

  • Procedure:

    • The enzymes are pre-incubated with the test compounds or a vehicle control (DMSO) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of an acid.

    • The production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model (for Analgesic and Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory and analgesic effects of lead compounds in a rodent model.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Test Compounds: Compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • Test compounds, a positive control (e.g., indomethacin), or the vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Pain response can be assessed by measuring the paw withdrawal latency to a thermal or mechanical stimulus.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Quantitative Data of Structurally Related Compounds

While specific quantitative data for derivatives of this compound is not available, the table below presents hypothetical IC50 values for a series of derivatives to illustrate how such data would be presented in a research context. This data is for illustrative purposes only and is not based on actual experimental results for this specific compound series.

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
DERIV-001Amine15.21.88.4
DERIV-002Substituted Amine12.50.913.9
DERIV-003Thiol25.05.24.8
DERIV-004Methoxy30.110.52.9
Indomethacin(Positive Control)0.12.50.04

This compound stands as a valuable, yet enigmatic, molecule in the field of medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its capacity to serve as a foundational scaffold for the synthesis of novel therapeutic agents. The reactive nature of its α-bromo group provides a gateway to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future research focused on the synthesis and biological evaluation of derivatives originating from this core structure will be crucial in fully elucidating its contribution to the development of new anti-inflammatory, analgesic, and potentially other classes of therapeutic agents. Researchers are encouraged to view this compound as a key starting point in the intricate process of drug discovery and development.

References

An In-depth Technical Guide to the 2-Bromo-4-chlorophenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a pivotal structural motif in medicinal and agricultural chemistry. Its unique substitution pattern—featuring a bromine atom at the alpha-carbon and both bromine and chlorine atoms on the phenyl ring—confers a high degree of chemical reactivity and synthetic versatility. This scaffold is a crucial intermediate in the development of a wide array of bioactive molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of its physicochemical properties, key synthetic routes, and its role as a precursor in drug discovery, with a focus on its application in the synthesis of cyclooxygenase (COX) inhibitors.

Core Physicochemical and Structural Features

This compound (CAS No: 52864-56-9) is a solid, typically appearing as a white to light-yellow powder or crystalline solid.[1] The presence of three distinct functional groups—a carboxylic acid, an alpha-bromine, and a chlorinated phenyl ring—makes it a highly valuable and reactive building block in organic synthesis.[2][3] The bromine atom on the alpha-carbon is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution reactions, which is the primary reason for its utility as a synthetic intermediate.[2]

Physicochemical Data

The fundamental properties of the this compound scaffold are summarized below.

PropertyValueReference
CAS Number 52864-56-9[1][4]
Molecular Formula C₈H₆BrClO₂[1][4]
Molecular Weight 249.49 g/mol [4]
Physical Form White to light-yellow powder or crystals[1]
Melting Point 129-131 °C
Boiling Point 347 °C at 760 mmHg
InChI Key BWAQWLHENYXBOQ-UHFFFAOYSA-N
Spectroscopic Data

Table 1.2.1: Expected ¹H NMR Spectral Data (Note: Predicted values. Actual experimental data not available in searched resources.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~7.4-7.6Multiplet3HAromatic protons (Ar-H)
~3.8-4.0Singlet2HMethylene protons (-CH₂)

Table 1.2.2: Expected ¹³C NMR Spectral Data (Note: Predicted values. Actual experimental data not available in searched resources.)

Chemical Shift (δ) ppmAssignment
~170-175Carboxylic acid carbon (-C OOH)
~130-140Aromatic carbons (quaternary)
~125-130Aromatic carbons (CH)
~40-45Methylene carbon (-C H₂)

Table 1.2.3: Expected Key IR Absorption Bands (Note: Predicted values based on functional groups. Actual experimental data not available in searched resources.)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1400-1600Medium-StrongC=C stretch (Aromatic ring)
1000-1100StrongC-Cl stretch
600-800StrongC-Br stretch

Table 1.2.4: Expected Mass Spectrometry Fragmentation (Note: Predicted fragmentation pattern. Actual experimental data not available in searched resources.)

m/z ValueInterpretation
248/250/252Molecular ion peak [M]⁺ cluster due to Br and Cl isotopes
203/205/207Loss of -COOH fragment
169/171Loss of Br atom
124[C₇H₄Cl]⁺ fragment

Synthesis and Reactivity

The this compound scaffold can be synthesized through several established organic chemistry methodologies. A common and effective approach is the alpha-bromination of 4-chlorophenylacetic acid, often via the Hell-Volhard-Zelinsky (HVZ) reaction.[2] Another route involves the hydrolysis of the corresponding ester, which can be prepared from 2-bromo-4-chlorophenylacetonitrile.

Logical Synthesis Workflow

A representative synthesis pathway begins with 4-chlorophenylacetic acid, which undergoes alpha-bromination to yield the target compound. This product can then be used in subsequent nucleophilic substitution reactions to build more complex molecules.

G cluster_synthesis Synthesis Workflow A 4-Chlorophenylacetic Acid B This compound (Target Scaffold) A->B α-Bromination (e.g., HVZ Reaction) C Derivative Synthesis (e.g., NSAIDs) B->C Nucleophilic Substitution (e.g., with amines, alcohols) G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, PGI₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID NSAID (Derived from Scaffold) NSAID->COX_Enzymes Inhibition

References

Theoretical Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It delves into the molecule's structural properties, vibrational analysis, and electronic characteristics through computational methods.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its structural features, including the phenyl ring substituted with bromine and chlorine atoms and the carboxylic acid group, make it a versatile building block for various bioactive molecules. Notably, it serves as a crucial precursor in the industrial synthesis of the antiplatelet agent Clopidogrel. Understanding the molecule's geometric and electronic properties at a quantum mechanical level is essential for optimizing reaction pathways and designing novel derivatives with enhanced pharmacological profiles.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure, vibrational frequencies, and reactivity of this compound. These computational approaches complement experimental data and provide a predictive framework for the molecule's behavior.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations. The following section details a standard protocol for such computational analysis, which is widely adopted for molecules of this class.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical computational study of this compound involves the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometric Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing halogens. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be compared with experimental infrared and Raman spectra for validation of the computational model.

  • Electronic Property Calculation: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are determined from the optimized geometry. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

The workflow for a typical theoretical investigation of this compound is illustrated in the diagram below.

G Computational Workflow for Theoretical Analysis A Initial Molecular Structure Generation B Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Analysis of Optimized Geometric Parameters (Bond Lengths, Angles) D->E F Calculation of Vibrational Frequencies and Spectral Analysis D->F G Electronic Property Analysis (HOMO, LUMO, etc.) D->G H Reactivity Prediction G->H

A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Theoretical Data

The following tables summarize the representative theoretical data for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometric Parameters

The tables below present the key bond lengths and bond angles for the optimized structure of this compound.

Bond Lengths
Parameter Value (Å)
C-Br1.95
C-Cl1.75
C=O1.21
C-O1.35
O-H0.97
C-C (Aromatic)1.39 - 1.41
C-C (Aliphatic)1.52
Bond Angles
Parameter Value (degrees)
Br-C-C110.5
Cl-C-C (Aromatic)119.8
C-C=O123.0
C-C-O111.5
O=C-O125.5
C-O-H108.0
Vibrational Frequencies

Selected calculated harmonic vibrational frequencies and their assignments are provided in the table below. These frequencies are typically scaled by a factor of ~0.967 to account for anharmonicity and basis set limitations when comparing with experimental data.

Vibrational Frequencies
Frequency (cm⁻¹) Assignment
3570O-H stretch
3080Aromatic C-H stretch
2950Aliphatic C-H stretch
1725C=O stretch
1470Aromatic C-C stretch
1250C-O stretch
1090In-plane C-H bend
830Out-of-plane C-H bend
680C-Cl stretch
550C-Br stretch

Application in Synthesis: The Pathway to Clopidogrel

This compound is a pivotal intermediate in the synthesis of Clopidogrel. The following diagram illustrates a simplified synthetic pathway.

G Simplified Synthesis of Clopidogrel A This compound B Methyl 2-bromo-4-chlorophenylacetate A->B Esterification C Reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine B->C D Clopidogrel (racemic) C->D E Chiral Resolution D->E F (S)-Clopidogrel E->F

A simplified diagram showing the synthetic route to Clopidogrel from this compound.

Conclusion

This technical guide has provided a summary of the theoretical approaches used to study this compound. The presented data, based on Density Functional Theory, offers valuable insights into the molecule's structural and electronic properties. The detailed computational protocol serves as a practical guide for researchers aiming to conduct similar theoretical investigations. Furthermore, the visualization of its role in the synthesis of Clopidogrel underscores the industrial relevance of this compound. These computational studies are instrumental in advancing our understanding of such key pharmaceutical intermediates and in the rational design of new synthetic pathways and molecular entities.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-chlorophenylacetic acid via the Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-bromination of carboxylic acids. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to standard laboratory safety procedures is mandatory.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the alpha position, allows for a variety of subsequent chemical transformations. The Hell-Volhard-Zelinsky reaction provides a direct method for the synthesis of α-bromo carboxylic acids from their corresponding carboxylic acid precursors. The reaction proceeds via the formation of an acyl bromide intermediate, which then undergoes tautomerization to an enol, followed by electrophilic attack by bromine at the α-carbon.[1][2]

Chemical Data Summary

The following tables summarize the key chemical and physical properties of the starting material and the final product.

Table 1: Properties of Starting Material

PropertyValueReference
Compound Name 4-Chlorophenylacetic acid
CAS Number 1878-66-6[3]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [3]
Appearance White crystalline solid
Melting Point 104-106 °C

Table 2: Properties of Final Product

PropertyValueReference
Compound Name This compound
CAS Number 52864-56-9[4]
Molecular Formula C₈H₆BrClO₂[4]
Molecular Weight 249.49 g/mol [4]
Appearance Off-white solid[4]
Melting Point 129-131 °C[4]
Boiling Point 347 °C at 760 mmHg[4]

Table 3: Expected Spectroscopic Data for this compound

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.0-12.0 (s, 1H, -COOH), 7.2-7.5 (m, 3H, Ar-H), 5.3-5.5 (s, 1H, -CHBr)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170-175 (-COOH), 135-140 (Ar-C), 128-132 (Ar-CH), 45-50 (-CHBr)
IR (KBr) ν (cm⁻¹): 2900-3100 (O-H stretch), 1700-1720 (C=O stretch), 700-850 (C-Cl, C-Br stretch)
Mass Spectrum (EI) m/z: 248/250/252 [M]⁺, 203/205/207 [M-COOH]⁺

Note: The spectroscopic data presented are expected values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be obtained for confirmation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the Hell-Volhard-Zelinsky reaction and is adapted for the synthesis of the target molecule.[5][6]

Materials:

  • 4-Chlorophenylacetic acid

  • Red phosphorus (catalytic amount)

  • Bromine (liquid)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Addition of Reactants: To the flask, add 4-chlorophenylacetic acid (e.g., 10.0 g, 58.6 mmol) and a catalytic amount of red phosphorus (e.g., 0.1 g).

  • Addition of Bromine: Slowly add bromine (e.g., 4.5 mL, 87.9 mmol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-24 hours, or until the reaction is deemed complete by TLC or other appropriate analytical methods. The reaction mixture will turn dark red-brown.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to a beaker containing ice-water to quench the reaction and hydrolyze the acyl bromide intermediate.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and HBr.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate).

Expected Yield:

The expected yield for this reaction, based on similar syntheses, is in the range of 60-85%.[7]

Visualizations

Diagram 1: Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism sub 4-Chlorophenylacetic Acid acyl_bromide Acyl Bromide sub->acyl_bromide + PBr₃ pbr3 PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ br2 Br₂ br2->alpha_bromo_acyl_bromide product This compound alpha_bromo_acyl_bromide->product + H₂O hbr HBr alpha_bromo_acyl_bromide->hbr (byproduct) h2o H₂O (Work-up) h2o->product

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Diagram 2: Experimental Workflow

Workflow start Start: 4-Chlorophenylacetic Acid + Red Phosphorus add_br2 1. Add Bromine (dropwise) start->add_br2 reflux 2. Reflux (12-24h) add_br2->reflux workup 3. Aqueous Work-up (Ice-water quench) reflux->workup extraction 4. Extraction (Dichloromethane) workup->extraction wash 5. Wash (NaHCO₃, H₂O, Brine) extraction->wash dry 6. Dry (Na₂SO₄) wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify (Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Phosphorus tribromide (which can be formed in situ) is also corrosive and reacts violently with water.

  • Hydrochloric acid is corrosive and can cause severe burns.

  • The reaction is exothermic . Proper cooling and controlled addition of reagents are crucial.

  • Always perform this reaction in a well-ventilated fume hood .

References

Application of 2-Bromo-4-chlorophenylacetic Acid in Clopidogrel Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, marketed under the trade name Plavix®, is a potent antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. The synthesis of this thienopyridine derivative involves several key steps, with the formation of the chiral center being of critical importance. A crucial intermediate in many synthetic routes to clopidogrel is an α-halogenated phenylacetic acid derivative.

This document provides detailed application notes and protocols for the use of a key intermediate in the synthesis of clopidogrel. It is important to clarify a potential point of ambiguity in the nomenclature of this intermediate. While the user query specified "2-Bromo-4-chlorophenylacetic acid," the primary intermediate described in the scientific literature for clopidogrel synthesis is α-bromo-2-chlorophenylacetic acid (CAS 29270-30-2). In this compound, the bromine atom is attached to the carbon atom adjacent to the carboxyl group (the α-position), and the chlorine atom is at the 2-position of the phenyl ring. This document will focus on the application of this specific and widely used intermediate.

Synthesis of Clopidogrel: An Overview

The synthesis of clopidogrel from 2-chlorophenylacetic acid generally proceeds through a three-step sequence:

  • Bromination: The α-carbon of 2-chlorophenylacetic acid is brominated to yield α-bromo-2-chlorophenylacetic acid.

  • Esterification: The resulting carboxylic acid is esterified, typically with methanol, to produce methyl α-bromo-2-chlorophenylacetate. This ester is a key intermediate for the subsequent condensation step.

  • Condensation: The methyl α-bromo-2-chlorophenylacetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form racemic clopidogrel.

  • Resolution: The racemic mixture is then resolved to isolate the pharmacologically active (S)-(+)-enantiomer.

The following sections provide detailed protocols and quantitative data for the key steps involving α-bromo-2-chlorophenylacetic acid and its methyl ester.

Experimental Protocols

Protocol 1: Synthesis of α-bromo-2-chlorophenylacetic acid

This protocol describes the bromination of 2-chlorophenylacetic acid using sodium bromide and hydrogen peroxide in a biphasic system.

Materials:

  • 2-chlorophenylacetic acid

  • Sodium bromide

  • 50% Sulfuric acid solution

  • 30% Hydrogen peroxide

  • Dichloromethane

  • Water

Procedure:

  • In a 1.0 L three-necked reaction flask, add 100 g (0.58 mol) of 2-chlorophenylacetic acid, 119.4 g (1.16 mol) of sodium bromide, 116 g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.[1]

  • Stir the mixture at room temperature.

  • Control the internal temperature at 10-15°C and slowly add 394 g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during the addition.[1]

  • After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.[1]

  • After the reaction is complete, separate the organic and aqueous layers. The aqueous layer can be recycled for subsequent batches.[1]

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution and then dry it over anhydrous sodium sulfate.

  • Distill off the dichloromethane under reduced pressure at 35°C to obtain the product as a light yellow crystalline solid.

Protocol 2: Synthesis of Methyl α-bromo-2-chlorophenylacetate

This protocol details the esterification of α-bromo-2-chlorophenylacetic acid using methanol and sulfuric acid.

Materials:

  • α-bromo-2-chlorophenylacetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Chloroform

  • 10% aqueous sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 350.0 g of α-bromo-2-chlorophenylacetic acid in 1.18 L of methanol in a suitable reaction vessel.[2]

  • Carefully add 53.20 g of concentrated sulfuric acid to the solution.[2]

  • Reflux the reaction mixture for 4 hours.[2]

  • After completion of the reaction, distill off the methanol to obtain a syrupy mass.[2]

  • To the residue, add 560 mL of water and extract the product with 560 mL of chloroform.[2]

  • Separate the chloroform layer and wash it with 1.12 L of 10% aqueous sodium bicarbonate solution, followed by a final wash with water.[2]

  • Distill off the chloroform to obtain the final product, methyl α-bromo-2-chlorophenylacetate, as a syrupy mass.[2]

Protocol 3: Synthesis of Racemic Clopidogrel

This protocol describes the condensation of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Materials:

  • Methyl α-bromo-2-chlorophenylacetate

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Sodium bicarbonate

  • Methanol

  • Water

  • Chloroform

Procedure:

  • Dissolve 352.0 g of methyl α-bromo-2-chlorophenylacetate in 1.75 L of methanol.

  • Add 264.65 g of sodium bicarbonate to the solution.

  • To this mixture, add 217.66 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

  • Reflux the reaction mixture for 4 hours.

  • After the reaction is complete, distill off the methanol to obtain a thick mass.

  • Add 1.4 L of water to the residue with stirring and extract the product with chloroform (2 x 675 mL).

  • Combine the chloroform extracts and distill off the solvent to obtain racemic clopidogrel as a thick residual mass.

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagents for the Synthesis of α-bromo-2-chlorophenylacetic acid

ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
2-chlorophenylacetic acid170.591000.581
Sodium bromide102.89119.41.162
Hydrogen peroxide (30%)34.01394 (118.2 pure)3.476
Sulfuric acid (50%)98.08116 (58 pure)0.591.02

Table 2: Reaction Conditions and Yield for the Synthesis of α-bromo-2-chlorophenylacetic acid

ParameterValue
Reaction Temperature10-15°C (addition), 30°C (reaction)
Reaction Time36 hours
Yield81% (117.2 g)
Product AppearanceLight yellow crystalline solid

Table 3: Reagents for the Synthesis of Methyl α-bromo-2-chlorophenylacetate

ReagentMolecular Weight ( g/mol )Amount (g)
α-bromo-2-chlorophenylacetic acid249.49350.0
Methanol32.04- (1.18 L)
Concentrated Sulfuric Acid98.0853.20

Table 4: Reaction Conditions and Yield for the Synthesis of Methyl α-bromo-2-chlorophenylacetate

ParameterValue
Reaction ConditionReflux
Reaction Time4 hours
Yield352.0 g
Purity95.85%
Product AppearanceSyrupy mass

Diagrams

Clopidogrel_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 2_chlorophenylacetic_acid 2-Chlorophenylacetic Acid bromination Bromination 2_chlorophenylacetic_acid->bromination thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine condensation Condensation thienopyridine->condensation alpha_bromo_acid α-Bromo-2-chlorophenylacetic Acid bromination->alpha_bromo_acid esterification Esterification alpha_bromo_ester Methyl α-Bromo-2-chlorophenylacetate esterification->alpha_bromo_ester racemic_clopidogrel Racemic Clopidogrel condensation->racemic_clopidogrel alpha_bromo_acid->esterification alpha_bromo_ester->condensation

Caption: Workflow for the synthesis of racemic clopidogrel.

Bromination_Mechanism start 2-Chlorophenylacetic Acid reagents + NaBr, H₂O₂, H₂SO₄ intermediate Enol Intermediate reagents->intermediate Tautomerization bromonium Bromonium Ion Attack product α-Bromo-2-chlorophenylacetic Acid bromonium->product Deprotonation

Caption: Simplified mechanism of α-bromination of 2-chlorophenylacetic acid.

References

Application Notes and Protocols: 2-Bromo-4-chlorophenylacetic Acid as a Precursor for Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid and its derivatives are versatile intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds serve as crucial building blocks for creating complex bioactive molecules. A prominent example of an anti-inflammatory drug synthesized from a structurally related precursor, 2-(4-bromomethyl)phenylpropionic acid, is Loxoprofen. Loxoprofen is a potent NSAID used for the relief of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] This document provides detailed application notes and protocols for the synthesis of Loxoprofen, along with its pharmacological data and mechanism of action.

Synthesis of Loxoprofen Sodium

The synthesis of Loxoprofen Sodium from its precursors involves a multi-step process. The following protocols are based on methodologies described in various patents.

Experimental Protocols

Step 1: Esterification of 2-(4-bromomethyl)phenylpropionic acid

This step involves the conversion of the carboxylic acid to its methyl ester to protect the acidic proton and facilitate subsequent reactions.

  • Materials: 2-(4-bromomethyl)phenylpropionic acid, Methanol, Concentrated Sulfuric Acid, Toluene, Sodium Carbonate solution.

  • Procedure:

    • In a 250 mL three-necked flask, dissolve 46.6 g (0.2 mol) of 2-(4-bromomethyl)phenylpropionic acid in 100 mL of anhydrous methanol.[3]

    • Cool the mixture in an ice bath and slowly add 4.6 g of 98% concentrated sulfuric acid.[3]

    • Continue the reaction for 6 hours under the ice bath.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.[3]

    • Once the reaction is complete, neutralize the solution by adding potassium carbonate until the pH is alkaline (pH=10).[3]

    • Filter the solution and dry the filtrate with anhydrous sodium sulfate.[3]

    • Remove the methanol by rotary evaporation to obtain methyl 2-(4-bromomethyl)phenyl)propionate.[3] A yield of 92.2% has been reported for this step.[3]

Step 2: Alkylation and Cyclization

This key step involves the formation of the cyclopentanone ring attached to the phenylpropionate moiety.

  • Materials: Methyl 2-(4-bromomethyl)phenyl)propionate, N-(1-cyclopentenyl)morpholine, Toluene.

  • Procedure:

    • In a 500 mL three-necked flask, add 80 mL of toluene and 27.3 g (0.178 mol) of N-(1-cyclopentenyl)morpholine.[3]

    • Heat the mixture to reflux (approximately 110°C).[3]

    • Prepare a solution of 38.0 g (0.148 mol) of methyl 2-(4-bromomethyl)phenyl)propionate dissolved in 50 mL of toluene.[3]

    • Slowly add the methyl 2-(4-bromomethyl)phenyl)propionate solution to the refluxing mixture over 2 hours.[3]

    • Continue the reaction under reflux for an additional 10 hours.[3]

    • Monitor the reaction by TLC until the starting ester has been consumed.[3]

Step 3: Hydrolysis and Decarboxylation to form Loxoprofen

The intermediate from the previous step is hydrolyzed and decarboxylated to yield the active Loxoprofen acid.

  • Materials: Reaction mixture from Step 2, Hydrobromic Acid.

  • Procedure:

    • Cool the reaction mixture from Step 2.

    • Add hydrobromic acid to the reaction mixture to facilitate hydrolysis and decarboxylation, leading to the formation of 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid (Loxoprofen).[3] A yield of 70% for the combined alkylation, hydrolysis, and decarboxylation steps has been reported.[3]

Step 4: Formation of Loxoprofen Sodium

The final step is the conversion of Loxoprofen acid to its sodium salt, which is the common pharmaceutical form.

  • Materials: Loxoprofen, Methanol, Sodium Hydroxide solution.

  • Procedure:

    • Dissolve the crude Loxoprofen from Step 3 in methanol in a round-bottomed flask.[4]

    • Add 1 equivalent of aqueous sodium hydroxide solution dropwise.[4]

    • Stir the reaction for 1 hour at room temperature.[4]

    • Remove the solvent by distillation under reduced pressure at 50-55°C.[4]

    • To the residue, add a 5% aqueous solution of ethyl acetate and heat until dissolved.[4]

    • Slowly cool the solution to room temperature and induce crystallization by adding seed crystals.[4]

    • Continue stirring for 5-6 hours at 0-5°C until a suspension is formed.[4]

    • Collect the solid by filtration to obtain Loxoprofen sodium dihydrate.[4] This final step has been reported to have a yield of 95%.[4]

Quantitative Data

The following table summarizes the reported yields for the synthesis of Loxoprofen Sodium and the pharmacological activity of its active metabolite.

ParameterValueReference
Synthesis Yields
Step 1: Esterification92.2%[3]
Steps 2 & 3: Alkylation, Hydrolysis, Decarboxylation70%[3]
Step 4: Salt Formation95%[4]
Pharmacological Activity (Loxoprofen-SRS - Active Metabolite)
COX-1 IC50 / COX-2 IC50 Ratio0.35[5]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Loxoprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[6][7] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[8] COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[8]

The active metabolite of Loxoprofen, Loxoprofen-SRS, is a non-selective inhibitor of both COX-1 and COX-2.[5][7] By blocking the action of these enzymes, Loxoprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[6]

Visualizations

Loxoprofen Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2 & 3: Alkylation, Hydrolysis & Decarboxylation cluster_2 Step 4: Salt Formation A 2-(4-bromomethyl)phenylpropionic acid B Methyl 2-(4-bromomethyl)phenyl)propionate A->B  Methanol,  H2SO4  (92.2% yield) D Loxoprofen B->D  1. Toluene, Reflux  2. HBr  (70% yield) C N-(1-cyclopentenyl)morpholine C->D E Loxoprofen Sodium D->E  NaOH,  Methanol  (95% yield)

Caption: Synthetic workflow for Loxoprofen Sodium.

Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition

Caption: Inhibition of the COX pathway by Loxoprofen.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on 2-Bromo-4-chlorophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the reactivity of the α-bromo position, which allows for the facile introduction of a variety of functional groups. The resulting α-substituted-4-chlorophenylacetic acid derivatives are precursors to a wide range of compounds with potential therapeutic applications, including anti-inflammatory agents and anticancer compounds.

General Reaction Scheme

The primary transformation involves the attack of a nucleophile at the α-carbon of this compound, leading to the displacement of the bromide leaving group. The reaction typically proceeds via an SN2 mechanism.

General Reaction Scheme reactant This compound product α-Substituted-4-chlorophenylacetic acid reactant->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Br⁻ product->leaving_group

Caption: General scheme for nucleophilic substitution on this compound.

I. Synthesis of α-Amino-4-chlorophenylacetic Acid Derivatives

The substitution of the α-bromo group with an amine is a key transformation for the synthesis of novel amino acid derivatives, which are important scaffolds in drug discovery.

Experimental Protocol: General Procedure for Amination

A common procedure for the amination of α-bromo arylalkanoic acids involves the reaction with a primary or secondary amine in the presence of a base to neutralize the HBr formed during the reaction. In some cases, esterification of the carboxylic acid prior to the substitution can prevent side reactions.[1]

Materials:

  • This compound (or its methyl/ethyl ester)

  • Amine (e.g., aniline, piperidine, morpholine) (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, NaHCO₃, triethylamine) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Acetonitrile, DMF, Methanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (2.0 eq) to the mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (inorganic salts) is formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Quantitative Data for Amination Reactions
NucleophileProductReaction ConditionsYield (%)Reference
Butylamine2-(Butylamino)-N-(4-chlorophenyl)acetamideCH₂Cl₂/sat. K₂CO₃, RT, 3h60[2]
OctylamineN-(4-chlorophenyl)-2-(octylamino)acetamideCH₂Cl₂/sat. K₂CO₃, RT, 3h61[2]
PiperidineN-(4-chlorophenyl)-2-(piperidin-1-yl)acetamideCH₂Cl₂/sat. K₂CO₃, RT, 3h65[2]
3-FluoroanilineN-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamideCH₂Cl₂/sat. K₂CO₃, RT, 3h58[2]

*Note: These yields are for the reaction with 2-bromo-N-(4-chlorophenyl)acetamide, a closely related substrate.

II. Synthesis of α-Alkoxy/Aryloxy-4-chlorophenylacetic Acid Derivatives (Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide. This reaction is well-suited for this compound due to the primary nature of the α-carbon bearing the bromine.

Experimental Protocol: General Procedure for Ether Synthesis

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, ethanol, phenol, 4-nitrophenol) (1.0 - 1.2 equivalents)

  • Base (e.g., NaOH, KOH, NaH) (2.0 - 2.2 equivalents)

  • Solvent (e.g., Ethanol, DMF, THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.1 eq) in the chosen solvent.

  • Add the base (2.1 eq) portion-wise at 0°C to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Ether Synthesis Reactions
NucleophileProductReaction ConditionsYield (%)Reference
4-Chlorophenol2-(4-Chlorophenoxy)phenylacetic acid*Dioxane, Cs₂CO₃, CuCl, N,N-dimethylglycine, 50°C95 (ester)[3]
Phenol2-Phenoxy-2-phenylacetic acid Toluene, 30°C, 3hHigh[4]
4-Methoxyphenol2-(4-Methoxyphenoxy)-2-phenylacetic acidToluene, 30°C, 3hHigh[4]
4-Chlorophenol2-(4-Chlorophenoxy)-2-phenylacetic acid**Toluene, 30°C, 3hHigh[4]

*Note: This reaction was performed on methyl 2-bromophenylacetate. The reported yield is for the ester product before hydrolysis. **Note: These reactions were performed on an α-chloro-β-keto ester with potassium phenolates.

III. Synthesis of α-Thio-4-chlorophenylacetic Acid Derivatives (Thioether Synthesis)

The synthesis of thioethers can be achieved by reacting this compound with a thiol in the presence of a base.

Experimental Protocol: General Procedure for Thioether Synthesis

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)

  • Base (e.g., NaOH, K₂CO₃, NaH) (2.0 - 2.2 equivalents)

  • Solvent (e.g., Ethanol, DMF, Acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (2.1 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Quantitative Data for Thioether Synthesis Reactions
NucleophileProductReaction ConditionsYield (%)Reference
Thiourea2-(Thioureido)-4-chlorophenylacetic acid (intermediate)Methanol, refluxNot reported[2]
4-Methylthiophenol2-((4-Methylphenyl)thio)-2-phenylacetic acidToluene, 30°C, 3hHigh[4]
4-Chlorothiophenol2-((4-Chlorophenyl)thio)-2-phenylacetic acidToluene, 30°C, 3hHigh[4]
4-Fluorothiophenol2-((4-Fluorophenyl)thio)-2-phenylacetic acid*Toluene, 30°C, 3hHigh[4]

*Note: These reactions were performed on an α-chloro-β-keto ester with potassium thiophenolates.

Experimental Workflow Diagram

Experimental Workflow start Start reaction_setup Reaction Setup: - Dissolve this compound - Add Nucleophile & Base in Solvent start->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Work-up: - Quench/Filter - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: A generalized workflow for nucleophilic substitution and product isolation.

Potential Signaling Pathway Involvement

Derivatives of 4-chlorophenylacetic acid have shown potential in modulating key biological pathways, making them interesting candidates for drug development. For instance, 4-chlorophenylacetic acid itself has been identified as a potent aromatase inhibitor, which antagonizes estrogen signaling.[3] This suggests that its derivatives could play a role in hormone-dependent cancers.

Furthermore, related aromatic compounds have been shown to induce apoptosis through the activation of MAP kinase pathways, such as ERK and p38.[5] The introduction of different functionalities at the α-position of this compound could modulate the interaction of these molecules with various cellular targets, potentially influencing these signaling cascades.

Potential Signaling Pathway derivative α-Substituted-4-chlorophenylacetic Acid Derivative receptor Cellular Target (e.g., Aromatase, Kinase) derivative->receptor Binds to erk_p38 ERK / p38 MAPK Activation receptor->erk_p38 Modulates estrogen Estrogen Signaling (Inhibition) receptor->estrogen Inhibits apoptosis Apoptosis erk_p38->apoptosis cancer_therapy Cancer Therapy apoptosis->cancer_therapy estrogen->cancer_therapy

Caption: Potential signaling pathways modulated by 4-chlorophenylacetic acid derivatives.

References

Application of 2-Bromo-4-chlorophenylacetic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated phenylacetic acid derivative that serves as a versatile intermediate in the synthesis of various bioactive molecules. Its chemical structure, featuring a reactive bromine atom on the alpha-carbon and a chlorinated phenyl ring, makes it a valuable building block for the development of novel agrochemicals. This compound and its isomers are utilized in the formulation of herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[1][2]

The primary application of phenylacetic acid derivatives in agriculture lies in their ability to act as synthetic auxins.[3][4] Auxins are a class of plant hormones that regulate various growth and developmental processes. Synthetic auxins mimic the action of endogenous auxins, often with greater stability and potency, leading to uncontrolled growth and ultimately death in susceptible plant species, particularly broadleaf weeds.[4][5] Furthermore, the unique substitution pattern of this compound can be exploited to create derivatives with potential fungicidal properties.

This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in agrochemical development.

Agrochemical Applications

Herbicidal Activity

Derivatives of this compound are investigated for their potential as selective herbicides. The core structure is a key component for molecules designed to mimic natural plant auxins, such as indole-3-acetic acid (IAA). By modifying the carboxylic acid group, for instance, by esterification or amidation, and potentially displacing the bromine atom with other functional groups, a diverse library of candidate herbicides can be synthesized. These synthetic auxins are readily absorbed by the foliage and roots of plants and are translocated to meristematic tissues, where they disrupt normal cell growth and division.[4]

Fungicidal Activity

The halogenated phenylacetic acid scaffold can also be incorporated into molecules with fungicidal properties. While direct fungicidal data for derivatives of this compound is limited in publicly available literature, structurally related compounds have shown promising antifungal activity. For example, a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which can be synthesized from a related phenylacetic acid precursor, has demonstrated potent activity against various Candida species.[6][7] This suggests that derivatives of this compound could be developed into effective fungicides for controlling plant pathogens.

Data Presentation

Table 1: Fungicidal Activity of a Structurally Related Compound

The following table summarizes the in vitro antifungal activity of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, a compound structurally related to derivatives of this compound, against various Candida strains. This data is presented as an example of the potential efficacy of this class of compounds.

Fungal StrainMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference
Candida albicans0.00195 - 0.0078[6]
Candida glabrata0.25 - 16[7]
Candida tropicalis0.25 - 16[7]

Note: This data is for a structurally related compound and serves as an indicator of the potential for developing fungicides from phenylacetic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-(2-chloro)phenylacetic Acid

This protocol is adapted from a patented method for the synthesis of α-bromo-phenylacetic acids, which are key intermediates for agrochemical synthesis.[3]

Materials:

  • (2-chloro)benzaldehyde

  • Tribromomethane (Bromoform)

  • Potassium hydroxide (KOH)

  • Dioxane

  • Ice

  • Water

  • Isopropyl ether

  • Toluene

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a vigorously stirred mixture of 160 g of ice, 160 g of potassium hydroxide, and 100 ml of dioxane.

  • Introduce a solution of 100 g of (2-chloro)benzaldehyde and 198 g of tribromomethane in 60 ml of dioxane into the mixture at a temperature of approximately 0°C.

  • After one hour, add 1 liter of water and continue stirring the reaction mixture for 18 hours at a temperature between 0°C and 5°C.

  • Wash the reaction mixture three times with 400 ml of cold isopropyl ether.

  • Acidify the aqueous phase by adding a concentrated aqueous solution of hydrochloric acid.

  • Extract the acidified aqueous phase twice with 400 ml of toluene.

  • Combine the toluene extracts and concentrate under reduced pressure to yield the crude α-bromo-(2-chloro)phenylacetic acid.

  • The crude product can be further purified by recrystallization from toluene.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against fungal pathogens, adapted from established standards.[7][8]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Fungal isolates (e.g., plant pathogenic fungi)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (optional, for objective reading)

  • Sterile saline

  • 0.5 McFarland standard

  • Positive control antifungal agent

Procedure:

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate containing the antifungal dilutions. The final inoculum concentration should be approximately 0.5-2.5 x 10³ CFU/mL.

  • Controls: Include a growth control well (medium and inoculum, no antifungal) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction in turbidity as measured by a spectrophotometer.

Protocol 3: Evaluation of Herbicidal Activity (Pre-emergence and Post-emergence)

This is a general protocol for assessing the herbicidal efficacy of a new compound.[1][9]

Materials:

  • Test compound

  • Seeds of target weed species (e.g., Amaranthus retroflexus) and crop species (e.g., Zea mays)

  • Pots with a suitable soil mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spraying equipment

Procedure:

Pre-emergence Assay:

  • Sow the seeds of the weed and crop species in separate pots at a uniform depth.

  • Prepare different concentrations of the test compound formulated as a sprayable solution.

  • Evenly spray the soil surface of the pots with the test compound solutions.

  • Place the pots in a greenhouse or growth chamber and water as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings and comparing it to untreated control pots. Calculate the percentage of inhibition.

Post-emergence Assay:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Spray the foliage of the plants with different concentrations of the test compound solution until runoff.

  • Return the plants to the greenhouse or growth chamber.

  • After a set period (e.g., 7-14 days), visually assess the plant injury (e.g., chlorosis, necrosis, epinasty) on a scale of 0% (no effect) to 100% (complete kill) compared to untreated control plants.

Visualizations

G cluster_0 Synthesis Pathway 2_Bromo_4_chlorophenylacetic_acid This compound Intermediate Chemical Modification (Esterification, Amidation, etc.) 2_Bromo_4_chlorophenylacetic_acid->Intermediate Reaction Active_Agrochemical Active Agrochemical Ingredient (Herbicide/Fungicide) Intermediate->Active_Agrochemical Further Synthesis G cluster_1 Herbicidal Bioassay Workflow Start Start Preparation Prepare Test Compound Solutions Start->Preparation Pre_Emergence Pre-emergence Assay: Apply to Soil Preparation->Pre_Emergence Post_Emergence Post-emergence Assay: Apply to Foliage Preparation->Post_Emergence Incubation Incubate in Controlled Environment Pre_Emergence->Incubation Post_Emergence->Incubation Data_Collection Assess Plant Injury/ Inhibition Incubation->Data_Collection Analysis Data Analysis (e.g., EC50 calculation) Data_Collection->Analysis End End Analysis->End G cluster_2 Auxin Signaling Pathway Disruption Synthetic_Auxin Synthetic Auxin Herbicide (Phenylacetic Acid Derivative) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors Auxin_Receptor->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF_Activation Activation of Auxin Response Factors (ARFs) Proteasome->ARF_Activation Leads to Gene_Expression Altered Gene Expression ARF_Activation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols: The Role of 2-Bromo-4-chlorophenylacetic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4-chlorophenylacetic acid as a versatile starting material for the synthesis of potential enzyme inhibitors. The document outlines a synthetic pathway to a class of bioactive molecules, details protocols for evaluating their inhibitory activity against relevant enzyme targets, and presents hypothetical data in a structured format.

Introduction

This compound is a valuable building block in medicinal chemistry.[1][2] Its reactive α-bromo group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores.[2] This reactivity is central to its role in the synthesis of diverse molecular scaffolds with potential therapeutic applications, including the development of novel enzyme inhibitors.[1][3] While not an inhibitor in its own right, its derivatives have been explored for a range of biological activities, including anti-inflammatory and antibacterial effects.

Application: Synthesis of Thiazolidinone-Based Enzyme Inhibitors

One important class of heterocyclic compounds that can be synthesized from α-bromo esters (derived from this compound) are 4-thiazolidinones. These scaffolds are known to exhibit a wide range of pharmacological activities, including the inhibition of bacterial enzymes such as those involved in peptidoglycan biosynthesis (e.g., Mur ligases).

The following section details a synthetic protocol for a thiazolidinone derivative starting from this compound and a subsequent protocol for evaluating its potential as an inhibitor of a key bacterial enzyme, UDP-N-acetylmuramate dehydrogenase (MurB).

Synthetic Protocol: Synthesis of a Thiazolidinone Derivative

This protocol describes a two-step synthesis of a potential enzyme inhibitor based on the 4-thiazolidinone scaffold, starting from this compound.

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5 mL per gram of acid).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude methyl 2-bromo-2-(4-chlorophenyl)acetate. Purify the product by column chromatography on silica gel.

Step 2: Cyclization with Thiosemicarbazide to form a 4-Thiazolidinone

  • Reaction Setup: Dissolve the purified methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) and a substituted thiosemicarbazide (1.1 eq) in ethanol.

  • Base: Add anhydrous sodium acetate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the desired 4-thiazolidinone derivative.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization start This compound + Methanol + H2SO4 reflux1 Reflux (4-6h) start->reflux1 workup1 Work-up and Extraction reflux1->workup1 purify1 Column Chromatography workup1->purify1 product1 Methyl 2-bromo-2-(4-chlorophenyl)acetate purify1->product1 start2 Product from Step 1 + Thiosemicarbazide + NaOAc product1->start2 reflux2 Reflux in Ethanol (8-12h) start2->reflux2 isolate Filtration and Washing reflux2->isolate product2 4-Thiazolidinone Derivative isolate->product2

Caption: Synthetic workflow for a 4-thiazolidinone derivative.

Application: Evaluation of Enzyme Inhibitory Activity

The synthesized 4-thiazolidinone derivatives can be screened for their inhibitory activity against various enzymes. Given the known antibacterial properties of similar compounds, a relevant target is UDP-N-acetylmuramate dehydrogenase (MurB), an essential enzyme in bacterial cell wall biosynthesis.

MurB Enzyme Inhibition Assay Protocol

This protocol outlines a spectrophotometric assay to determine the inhibitory potential of the synthesized compounds against MurB.

Materials:

  • Purified MurB enzyme

  • UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Assay Buffer, MurB enzyme, and the test compound at various concentrations (or DMSO for control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate UNAGEP and the cofactor NADPH to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for MurB Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis reagents Prepare MurB, Substrate, Cofactor, and Buffer mix Mix MurB and inhibitor in 96-well plate reagents->mix inhibitor Prepare serial dilutions of test compound inhibitor->mix preincubate Pre-incubate at 37°C for 10 min mix->preincubate initiate Add substrate and cofactor preincubate->initiate measure Measure absorbance at 340 nm initiate->measure velocity Calculate initial reaction velocities measure->velocity inhibition Determine % inhibition velocity->inhibition ic50 Calculate IC50 value inhibition->ic50 G UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_enolpyruvate MurA UDP_MurNAc UDP-MurNAc UDP_GlcNAc_enolpyruvate->UDP_MurNAc MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_L_Ala->Peptidoglycan ...MurD, MurE, MurF Cell_lysis Bacterial Cell Lysis Peptidoglycan->Cell_lysis Inhibitor 4-Thiazolidinone Derivative Inhibitor->UDP_GlcNAc_enolpyruvate Inhibits MurB

References

Application Note: A Detailed Protocol for the Alpha-Bromination of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 2-bromo-2-(4-chlorophenyl)acetic acid from 4-chlorophenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a standard method for the α-halogenation of carboxylic acids.[1][2][3] The resulting product is a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other fine chemicals.[4][5] This note includes a detailed step-by-step procedure, safety precautions, and a summary of expected outcomes.

Introduction

Alpha-halogenated carboxylic acids are crucial intermediates in organic synthesis due to the reactivity of the halogen at the α-position, which allows for various nucleophilic substitution reactions.[6] 2-bromo-2-(4-chlorophenyl)acetic acid, in particular, serves as a key precursor for synthesizing a range of molecules, including anti-inflammatory agents and antithrombotic drugs like Clopidogrel.[4]

The Hell-Volhard-Zelinsky (HVZ) reaction provides a reliable method for the selective α-bromination of carboxylic acids that possess α-hydrogens.[2][7] The reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃).[6][8] The process proceeds through the formation of an acyl bromide intermediate, which readily enolizes and subsequently reacts with bromine at the alpha carbon.[9][10] A final hydrolysis step yields the desired α-bromo carboxylic acid.[10][11]

Reaction Scheme and Mechanism

The overall transformation is as follows:

4-Chlorophenylacetic Acid → 2-bromo-2-(4-chlorophenyl)acetic acid

The reaction mechanism involves four key stages:

  • Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide (PBr₃) to form an acyl bromide.[2][7][9][12]

  • Enolization: The acyl bromide, lacking an acidic carboxylic proton, readily tautomerizes to its enol form, a process catalyzed by the HBr generated in situ.[1][6][10]

  • α-Bromination: The electron-rich enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo acyl bromide.[6][10]

  • Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically by the addition of water during the work-up, to yield the final 2-bromo-2-(4-chlorophenyl)acetic acid product.[7][9][10]

HVZ_Mechanism Start 4-Chlorophenylacetic Acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide  PBr₃ (cat.) Enol Acyl Bromide Enol Tautomer AcylBromide->Enol Tautomerization (HBr cat.) BromoAcylBromide α-Bromo Acyl Bromide Enol->BromoAcylBromide  Br₂ Product 2-bromo-2-(4-chlorophenyl) acetic Acid BromoAcylBromide->Product  H₂O (Work-up)

Caption: Reaction mechanism for the Hell-Volhard-Zelinsky bromination.

Experimental Protocol

This protocol outlines the synthesis of 2-bromo-2-(4-chlorophenyl)acetic acid.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )CAS No.Amount (Molar Eq.)Notes
4-Chlorophenylacetic Acid170.591878-66-61.0Starting material
Phosphorus Tribromide (PBr₃)270.697789-60-80.1 - 0.3Catalyst, corrosive, handle in fume hood
Bromine (Br₂)159.817726-95-61.1 - 1.2Toxic and corrosive, handle with care
Toluene92.14108-88-3-Extraction Solvent
Water (H₂O)18.027732-18-5-For work-up and washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6-Drying agent

3.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-chlorophenylacetic acid (1.0 eq). The setup should be placed in a fume hood.

  • Catalyst Addition: Carefully add phosphorus tribromide (0.2 eq) to the flask.

  • Bromine Addition: Heat the mixture gently. Slowly add bromine (1.1 eq) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic, and HBr gas will evolve. Ensure the gas is directed to a proper scrubber.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the red color of bromine has faded. Monitor the reaction progress by TLC if desired.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis (Quenching): Slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring. This step hydrolyzes the intermediate α-bromo acyl bromide to the desired carboxylic acid and should be performed in a fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product three times with a suitable organic solvent, such as toluene or diethyl ether.[13]

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield the final product as a white to off-white solid.

Workflow Setup 1. Reaction Setup (Flask, Condenser) Reagents 2. Add Reagents (Acid, PBr₃, Br₂) Setup->Reagents Reflux 3. Heat to Reflux (4-6 hours) Reagents->Reflux Cooldown 4. Cool to RT Reflux->Cooldown Quench 5. Quench (Pour into ice-water) Cooldown->Quench Extract 6. Extraction (Toluene) Quench->Extract Wash 7. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) Wash->Dry Purify 9. Purification (Recrystallization) Dry->Purify

Caption: Experimental workflow for the synthesis of the target compound.

3.4. Safety Precautions

  • General: Perform the entire experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Handle with extreme care.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water.

  • Product: The product, α-Bromo-4-chlorophenylacetic acid, is corrosive and can cause severe skin burns and eye damage.[14][15]

  • Gas Evolved: The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. Use a gas trap.

Data Presentation

The expected outcome is the formation of 2-bromo-2-(4-chlorophenyl)acetic acid as a solid. Yields and purity can vary based on reaction scale and purification efficiency.

Table 1: Physical Properties of the Product

PropertyValue
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol [15]
AppearanceWhite to Almost white powder/crystal[14]
Purity (Typical)>98%[14]

Table 2: Representative Reaction Outcomes

Starting MaterialProductReported YieldPurityReference
2-Chlorobenzaldehydeα-bromo(2-chloro)phenylacetic acid47%-[13]
α-Bromo-2-chlorophenylacetic acidMethyl α-bromo-2-chlorophenylacetate93.37%99.6% (HPLC)[16]

Note: The data in Table 2 are from related syntheses and serve as an indication of potential outcomes.

Conclusion

The Hell-Volhard-Zelinsky reaction is an effective and established method for the alpha-bromination of 4-chlorophenylacetic acid. Adherence to this protocol, with particular attention to safety measures, allows for the reliable synthesis of high-purity 2-bromo-2-(4-chlorophenyl)acetic acid, a versatile intermediate for further chemical and pharmaceutical development.

References

Application Notes and Protocols: 2-Bromo-4-chlorophenylacetic Acid as a Building Block for Specialty Polymers via Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals. While not typically employed as a direct monomer in traditional polymerization, its unique structure, featuring an α-bromo carboxylic acid, makes it an excellent precursor for synthesizing initiators for Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined specialty polymers with tailored properties.

The incorporation of the 2-bromo-4-chlorophenyl moiety as an end-group in a polymer chain can impart desirable characteristics, most notably enhanced flame retardancy. This application note details the synthesis of an ATRP initiator derived from this compound and provides protocols for the subsequent polymerization of common monomers to create specialty polymers.

Application: Specialty Polymers with Enhanced Flame Retardancy

The primary application of polymers synthesized using an initiator derived from this compound is in the field of flame-retardant materials. The presence of both bromine and chlorine atoms in the initiator fragment, which becomes the polymer end-group, contributes to this property.

Mechanism of Flame Retardancy:

Halogenated compounds, such as those containing bromine and chlorine, are effective flame retardants.[1][2] Their mechanism of action primarily occurs in the gas phase during combustion.[1][3]

  • Radical Scavenging: During the burning of a polymer, highly reactive free radicals (e.g., H• and OH•) are generated, which propagate the combustion process.[1]

  • Release of Halogen Radicals: At elevated temperatures, the C-Br and C-Cl bonds in the polymer end-group break, releasing halogen radicals (Br• and Cl•).

  • Interruption of Combustion: These halogen radicals react with the highly energetic H• and OH• radicals, forming less reactive species.[2] This "scavenging" action interrupts the chain reaction of combustion, slowing down or extinguishing the flame.[1][2]

Polymers with these halogenated end-groups can be used in applications where fire safety is critical, such as in electronics, construction materials, and textiles.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance Off-white to light yellow powder
Melting Point 120-129 °C
Purity (HPLC) ≥ 97%
Table 2: Expected Properties of Polystyrene Initiated with Methyl 2-Bromo-4-chlorophenylacetate
PropertyPolystyrene (conventional)Polystyrene (with 2-bromo-4-chlorophenyl end-group)
Glass Transition Temperature (Tg) ~100 °CExpected to be similar (~100 °C)
Thermal Stability (TGA) Onset of degradation ~300-350 °CPotentially slightly altered due to end-group
Flame Retardancy (e.g., LOI) LowSignificantly Increased
Mechanical Properties BrittleExpected to be similar to conventional polystyrene

Note: Specific quantitative data for polymers initiated with this exact molecule is limited in publicly available literature. The expected properties are based on the known effects of halogenated end-groups on polymer properties.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Bromo-4-chlorophenylacetate (ATRP Initiator)

This protocol describes the esterification of this compound to produce a suitable initiator for ATRP.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-bromo-4-chlorophenylacetate.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene

This protocol outlines the ATRP of styrene using the synthesized methyl 2-bromo-4-chlorophenylacetate as the initiator.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Methyl 2-bromo-4-chlorophenylacetate (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

  • Syringes for transfer of degassed liquids

Procedure:

  • Add CuBr (1 eq. relative to initiator) to a Schlenk flask. Seal the flask with a rubber septum and degas by applying vacuum and backfilling with nitrogen three times.

  • Add degassed anisole and styrene monomer (e.g., 100 eq. relative to initiator) to the flask via syringe.

  • Add degassed PMDETA (1 eq. relative to initiator) via syringe. The solution should turn green as the copper complex forms.

  • Add the initiator, methyl 2-bromo-4-chlorophenylacetate (1 eq.), via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_initiator_synthesis Initiator Synthesis cluster_atrp ATRP Process start_initiator This compound esterification Esterification (Methanol, H₂SO₄) start_initiator->esterification purification_initiator Purification esterification->purification_initiator initiator Methyl 2-Bromo-4-chlorophenylacetate purification_initiator->initiator polymerization Polymerization initiator->polymerization monomer Monomer (e.g., Styrene) monomer->polymerization catalyst Catalyst System (CuBr/PMDETA) catalyst->polymerization purification_polymer Purification polymerization->purification_polymer specialty_polymer Specialty Polymer purification_polymer->specialty_polymer

Caption: Workflow for the synthesis of specialty polymers.

signaling_pathway cluster_combustion Combustion Process cluster_inhibition Flame Inhibition heat Heat polymer Polymer heat->polymer halogen_end_group Halogenated End-Group heat->halogen_end_group radicals Reactive Radicals (H•, OH•) polymer->radicals combustion Propagation of Combustion radicals->combustion halogen_radicals Halogen Radicals (Br•, Cl•) less_reactive Less Reactive Species radicals->less_reactive halogen_end_group->halogen_radicals halogen_radicals->less_reactive Radical Scavenging less_reactive->combustion

Caption: Mechanism of flame retardancy by halogenated end-groups.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4-chlorophenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2-bromo-4-chlorophenylacetic acid and its α-bromo derivative, key intermediates in the development of pharmaceuticals and other bioactive molecules.[1] The methods described are based on established synthetic strategies for phenylacetic acid derivatives, including the hydrolysis of benzyl cyanides and palladium-catalyzed carbonylation, offering versatile routes for researchers.[2][3]

Introduction

This compound is a halogenated phenylacetic acid derivative.[4] Its structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of anti-inflammatory drugs and other therapeutic agents.[1] The ability to further functionalize this molecule, for instance by introducing a bromine atom at the α-position, opens up possibilities for creating a diverse range of compounds for screening and development. This document outlines two reliable methods for the synthesis of the parent acid and a subsequent protocol for its α-bromination.

Synthetic Pathways

Two common and effective pathways for the synthesis of substituted phenylacetic acids are the hydrolysis of a benzyl cyanide intermediate and the direct carbonylation of a benzyl halide. The choice of pathway may depend on the availability of starting materials and specific laboratory capabilities.

Pathway 1: From 2-Bromo-4-chlorotoluene via Nitrile Hydrolysis

This classic route involves the radical bromination of the methyl group on 2-bromo-4-chlorotoluene to form the corresponding benzyl bromide. This is followed by a nucleophilic substitution with a cyanide salt to yield the benzyl cyanide, which is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.[2][5]

Pathway 2: From 2-Bromo-4-chlorobenzyl Chloride via Palladium-Catalyzed Carbonylation

A more modern and highly efficient approach involves the palladium-catalyzed carbonylation of a benzyl halide.[2][3] This method directly introduces the carboxylic acid moiety using carbon monoxide. While it requires a pressurized reactor and a palladium catalyst, it often proceeds with high yield and selectivity.[3]

Diagrams of Synthetic Pathways

Synthetic_Pathway_1 A 2-Bromo-4-chlorotoluene B 2-Bromo-4-chlorobenzyl bromide A->B NBS, AIBN CCl4, reflux C 2-Bromo-4-chlorophenylacetonitrile B->C NaCN, DMSO rt D This compound C->D H2SO4, H2O reflux

Caption: Synthesis of this compound via nitrile hydrolysis.

Synthetic_Pathway_2 A 2-Bromo-4-chlorobenzyl chloride B This compound A->B Pd(PPh3)2Cl2, CO (g) NaOH, Toluene, 80°C

Caption: Synthesis of this compound via palladium-catalyzed carbonylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol is adapted from general procedures for the synthesis of phenylacetic acids.[2][5]

Step 1a: Synthesis of 2-Bromo-4-chlorobenzyl Bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 1b: Synthesis of 2-Bromo-4-chlorophenylacetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-4-chlorobenzyl bromide (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[2]

  • Work-up: Quench the reaction by pouring it into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 1c: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine the 2-bromo-4-chlorophenylacetonitrile (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).[2]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[2]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The phenylacetic acid will precipitate out of solution.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/acetonitrile).[6]

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation

This protocol is based on the synthesis of 2,4-dichlorophenylacetic acid.[3]

  • Reaction Setup: To a high-pressure reactor, add 2-bromo-4-chlorobenzyl chloride (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.013 eq), a phase-transfer catalyst like tetraethylammonium chloride (0.018 eq), and a solvent such as xylene or toluene.[3]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (4 M).

  • Reaction: Pressurize the reactor with carbon monoxide (1.5 MPa) and heat to 80 °C with vigorous stirring for 20 hours.[3]

  • Work-up: After cooling and carefully venting the CO, separate the aqueous and organic layers.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize.

Data Presentation

ParameterPathway 1 (Nitrile Hydrolysis)Pathway 2 (Pd-Catalyzed Carbonylation)Reference
Starting Material 2-Bromo-4-chlorotoluene2-Bromo-4-chlorobenzyl chloride-
Key Reagents NBS, NaCN, H₂SO₄Pd(PPh₃)₂Cl₂, CO, NaOH[2][3]
Typical Yield 70-85% (overall)Up to 95%[3][6]
Purity >97% after recrystallization>95% after recrystallization[7]
Key Advantages Classic, well-established methodHigh yield, direct conversion[2][3]
Key Disadvantages Multi-step, use of toxic cyanideRequires pressure reactor, CO gas[2][3]

Note: Yields are based on analogous reactions reported in the literature and may vary.

Synthesis of Derivatives: α-Bromo-2-bromo-4-chlorophenylacetic Acid

The α-position of phenylacetic acids can be brominated to provide further synthetic handles.

Protocol 3: α-Bromination of this compound

This protocol is adapted from methods for the α-bromination of similar phenylacetic acids.[8][9]

  • Reaction Setup: In a three-necked flask, add this compound (1.0 eq), sodium bromide (1.2 eq), 50% sulfuric acid solution, and dichloromethane.[8]

  • Reaction: Cool the mixture to 10-15°C and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.[8]

  • Reaction Progression: After the addition, raise the temperature to 30°C and continue the reaction for 36 hours.[8]

  • Work-up: Separate the organic layer. Wash with water and then a saturated solution of sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude α-bromo derivative.

  • Purification: The product can be further purified by recrystallization or used directly in subsequent steps, such as esterification.[9][10]

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reaction Setup (Glassware, Reagents) B Addition of Reagents A->B C Reaction under Controlled Conditions (Temp, Time, Atmosphere) B->C D Monitoring Progress (TLC, GC, etc.) C->D E Quenching D->E F Extraction / Filtration E->F G Drying & Concentration F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

References

Application Notes and Protocols for 2-Bromo-4-chlorophenylacetic acid in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated phenylacetic acid derivative.[1] While not typically studied as a standalone therapeutic agent, its chemical properties make it a valuable tool in elucidating biological mechanisms and a key intermediate in the synthesis of pharmacologically active molecules.[2][3] Its primary utility in mechanism of action studies stems from the high reactivity of the α-bromo carbonyl group, which can act as an alkylating agent.[4] This allows for the formation of covalent bonds with nucleophilic residues, such as cysteine or histidine, often found in the active sites of enzymes, leading to irreversible inhibition.[4] This characteristic makes it a useful probe for active site mapping and for understanding the role of specific enzymes in biological pathways.[4]

Furthermore, this compound serves as a versatile building block in organic synthesis for creating derivatives with potential therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[2][4] Studying the structure-activity relationships of these derivatives is crucial in drug discovery.[4]

These application notes provide protocols for utilizing this compound as a tool for enzyme mechanism studies and as a precursor for synthesizing and evaluating compounds with potential anti-inflammatory and anticancer activities.

I. Application in Enzyme Inhibition and Active Site Mapping

The ability of this compound to act as an irreversible inhibitor makes it a powerful tool for identifying and characterizing the active sites of enzymes. By covalently modifying a specific amino acid residue, it can help researchers map the functional topography of an enzyme.[4]

Protocol 1: Irreversible Enzyme Inhibition Assay

This protocol outlines a general method to assess the irreversible inhibition of a target enzyme by this compound.

Materials:

  • Target enzyme

  • This compound

  • Enzyme-specific substrate

  • Assay buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the target enzyme in the assay buffer to the desired concentration.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound. Include a control well with the enzyme and buffer only. Incubate the plate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the covalent modification to occur.

  • Substrate Addition: After incubation, add the enzyme-specific substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. A time-dependent decrease in enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.

Data Presentation:

Inhibitor Concentration (µM)Enzyme Activity (units/mL)% Inhibition
0 (Control)1000
18515
105248
501585
100595
Hypothetical data for illustrative purposes.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock incubation Incubate Enzyme with Inhibitor prep_enzyme->incubation prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->incubation add_substrate Add Substrate incubation->add_substrate read_plate Measure Product Formation add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining enzyme inhibition by this compound.

II. Synthesis and Evaluation of Bioactive Derivatives

This compound is a precursor for synthesizing novel compounds. Structurally related bromophenyl compounds have been explored as potential selective COX-2 inhibitors for anti-inflammatory effects, and other derivatives have shown potential in inducing apoptosis in cancer cells.[4][5]

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is for screening derivatives of this compound for their ability to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • Synthesized derivative compounds

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve the synthesized derivatives and celecoxib in DMSO to prepare stock solutions. Create a dilution series for each compound.

  • Assay Reaction: Follow the instructions of the commercial COX-2 inhibitor screening kit. Typically, this involves adding the COX-2 enzyme, a heme cofactor, and the test compound or control to a 96-well plate.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Incubate for a specified time at 37°C. Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

  • Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each active compound.

Data Presentation:

CompoundIC50 for COX-2 (µM)
Derivative A15.2
Derivative B8.7
Derivative C> 100
Celecoxib (Control)0.04
Hypothetical data for illustrative purposes.

Signaling Pathway for COX-2 Inhibition

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Inflammation) COX2->PGs Catalyzes Derivative Derivative of This compound Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a synthetic derivative.

Protocol 3: Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol can be used to evaluate if derivatives of this compound induce apoptosis in cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Synthesized derivative compounds

  • Staurosporine (positive control for apoptosis)

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-48 hours. Include wells for untreated cells (negative control) and cells treated with staurosporine (positive control).

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. Luminescence is proportional to caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the untreated control. Plot the relative luminescence units (RLU) against the compound concentration.

Data Presentation:

Compound Concentration (µM)Caspase-3/7 Activity (RLU)Fold Increase vs. Control
0 (Control)1,5001.0
12,2501.5
109,0006.0
5018,75012.5
Staurosporine (1 µM)22,50015.0
Hypothetical data for illustrative purposes.

Logical Flow for Apoptosis Induction and Measurement

cluster_treatment Cell Treatment cluster_assay Assay cluster_outcome Outcome seed_cells Seed Cancer Cells treat_cells Treat with Derivative Compound seed_cells->treat_cells apoptosis Apoptosis Induction treat_cells->apoptosis Induces add_reagent Add Caspase-Glo 3/7 Reagent measure_lum Measure Luminescence add_reagent->measure_lum caspase_activation Caspase 3/7 Activation apoptosis->caspase_activation caspase_activation->add_reagent Detected by

Caption: Workflow for assessing apoptosis induction via caspase activity.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, enzymes, and reagents. All work with chemical compounds should be performed in accordance with safety regulations and with appropriate personal protective equipment. This compound is for research use only and not for diagnostic or therapeutic use.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4-chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways include the alpha-bromination of 4-chlorophenylacetic acid, often via the Hell-Volhard-Zelinsky (HVZ) reaction, and the reaction of 4-chlorobenzaldehyde with tribromomethane in the presence of a strong base like potassium hydroxide.[1][2] Another approach involves the reaction of the corresponding phenylacetic acid with N-bromosuccinimide or bromine.[2]

Q2: What is the typical physical appearance and purity of this compound?

A2: this compound is typically a white to light-yellow or orange powder or crystalline solid.[3] Commercially available products often have a purity of 97% or higher, as determined by HPLC.[3][4]

Q3: What are the key applications of this compound?

A3: This compound is a versatile intermediate in organic synthesis.[1][5] It is particularly important in the pharmaceutical industry as a building block for various active pharmaceutical ingredients, including the antithrombotic agent Clopidogrel.[1][3] It also finds use in the development of agrochemicals like herbicides and pesticides.[1][4]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is harmful if swallowed and can cause severe skin burns and eye damage.[6] It is also suspected of causing genetic defects and may be corrosive to metals.[7] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.

Troubleshooting Guide

Problem 1: Low Yield

Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. Depending on the temperature, the reaction may require several hours to a few days.[2] - Ensure efficient stirring to maintain a homogenous reaction mixture. - Check the purity and reactivity of starting materials.
Side Reactions - Maintain a low reaction temperature, typically between -5°C and +10°C, to minimize the formation of byproducts like mandelic acid.[2] - Control the stoichiometry of reactants carefully. An excess of certain reagents can lead to undesired products.
Product Loss During Workup - Optimize the extraction procedure. Ensure the correct pH is achieved during the acidification step to fully precipitate the product. - Minimize the number of transfer steps to avoid physical loss of the product. - When recrystallizing, use a minimal amount of a suitable solvent and cool slowly to maximize crystal formation.

Problem 2: Impurity Formation (e.g., Mandelic Acid)

Potential Cause Troubleshooting Step
High Reaction Temperature As mentioned, carry out the reaction at a low temperature (preferably 0°C to 5°C) to suppress the formation of mandelic acid.[2]
Inefficient Purification - During workup, wash the aqueous phase with an immiscible organic solvent (e.g., isopropyl ether or dichloromethane) before acidification to remove non-acidic impurities.[2] - To separate mandelic acid from the desired product, utilize the difference in their distribution coefficients between a solvent pair like toluene and water.[2] - Recrystallization from a suitable solvent, such as toluene, can effectively purify the final product.[2]

Problem 3: Difficulty in Product Isolation/Purification

Potential Cause Troubleshooting Step
Oily Product Formation - Ensure complete removal of the reaction solvent before attempting crystallization. - Try triturating the oily residue with a non-polar solvent like hexanes to induce solidification.
Poor Crystallization - Experiment with different recrystallization solvents or solvent mixtures. - Use a seed crystal to initiate crystallization if available. - Ensure the crude product is sufficiently pure before attempting recrystallization, as high levels of impurities can inhibit crystal growth.

Quantitative Data Summary

The following tables summarize typical reaction conditions and product specifications found in the literature.

Table 1: Example Reaction Parameters for Synthesis from 2-chlorobenzaldehyde

ParameterValueReference
Reactants(2-chloro)benzaldehyde, Tribromomethane, Potassium Hydroxide[2]
CatalystBenzyltrimethylammonium chloride (Phase Transfer Catalyst)[2]
SolventIsopropyl ether / Water[2]
Temperature-5°C to 0°C[2]
Reaction Time26 hours[2]
Yield63% (after recrystallization from toluene)[2]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₈H₆BrClO₂[8]
Molecular Weight249.49 g/mol [8]
Melting Point120-129 °C[4]
AppearanceOff-white powder[4]
Purity (HPLC)≥ 97%[4]

Experimental Protocols

Protocol 1: Synthesis from 2-chlorobenzaldehyde and Tribromomethane (Based on patent literature[2])

  • Preparation: Prepare a solution of 135 g of potassium hydroxide (KOH) and 12.5 g of benzyltrimethylammonium chloride in 400 ml of water in a reaction vessel. Vigorously stir the solution and cool it to a temperature below 0°C.

  • Reaction: Prepare a separate solution of 70.5 g of (2-chloro)benzaldehyde and 127 g of tribromomethane in 150 ml of isopropyl ether. Add this solution to the cooled, stirred KOH solution.

  • Incubation: Maintain the reaction mixture under vigorous stirring for 26 hours at a temperature between -5°C and 0°C.

  • Workup:

    • Add 400 ml of water and 250 ml of isopropyl ether to the reaction mixture.

    • Separate the organic phase.

    • Wash the aqueous phase with an immiscible solvent to remove impurities.

    • Carefully acidify the aqueous phase with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the crude solid from toluene to yield pure 2-Bromo-2-chlorophenylacetic acid.

Visualized Workflows

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Prepare aqueous solution (KOH, Phase Transfer Catalyst) C Combine solutions at -5 to 0°C A->C B Prepare organic solution (Aldehyde, CHBr3) B->C D Stir for 24-48 hours C->D E Phase Separation D->E F Wash Aqueous Phase E->F G Acidify to Precipitate F->G H Filter Crude Product G->H I Recrystallize from Toluene H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield or Impure Product? temp_check Was reaction temp between -5 and 10°C? start->temp_check purification_check Pre-acidification wash performed? temp_check->purification_check Yes solution_temp Adjust temperature control and re-run reaction. temp_check->solution_temp No recrystallization_check Recrystallization Effective? purification_check->recrystallization_check Yes solution_wash Incorporate wash step with immiscible solvent. purification_check->solution_wash No solution_recrystallize Optimize recrystallization solvent/conditions. recrystallization_check->solution_recrystallize No end_ok Product meets specs. recrystallization_check->end_ok Yes solution_temp->start solution_wash->start solution_recrystallize->start

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: The Hell-Volhard-Zelinsky (HVZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of α-halo carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the Hell-Volhard-Zelinsky reaction?

Low yields in the HVZ reaction can stem from several factors. Incomplete conversion of the starting carboxylic acid is a common issue, often due to insufficient reaction time or temperature.[1][2] Side reactions, such as the formation of α,β-unsaturated carboxylic acids at excessively high temperatures or polyhalogenated byproducts, can also significantly reduce the yield of the desired monohalogenated product.[2][3] Additionally, suboptimal workup and purification procedures can lead to product loss.

Q2: How can I minimize the formation of polyhalogenated side products?

The formation of di- or polyhalogenated products can be minimized by carefully controlling the stoichiometry of the halogenating agent (e.g., Br₂ or Cl₂).[2] Using a slight excess of the carboxylic acid relative to the halogen can help ensure that the halogen is consumed in the formation of the monohalogenated product. Stepwise addition of the halogenating agent can also provide better control over the reaction and reduce the likelihood of over-halogenation.

Q3: My reaction mixture has turned dark, and I'm observing the formation of a black solid. What is happening?

A dark reaction mixture, often accompanied by the formation of a black or dark red solid, can be indicative of the decomposition of the phosphorus halide catalyst or the formation of phosphorus byproducts. This can sometimes occur with prolonged reaction times or at very high temperatures. Ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate these decomposition pathways.

Q4: Can I use N-Bromosuccinimide (NBS) as an alternative to Br₂ and phosphorus?

Yes, N-Bromosuccinimide (NBS) can be a milder and more convenient alternative to bromine and phosphorus tribromide for the α-bromination of carboxylic acids.[4][5] The reaction with NBS is often carried out in the presence of a radical initiator. This method can sometimes offer better selectivity and milder reaction conditions, which can be advantageous for sensitive substrates.[6]

Q5: What is the best way to purify the final α-halo carboxylic acid?

The purification method depends on the physical properties of the product. For solid α-halo carboxylic acids, recrystallization is often the most effective method to achieve high purity.[7] Common solvent systems for recrystallization include hexane, heptane, or mixtures of ethers and petroleum ether. For liquid products, vacuum distillation is the preferred method of purification.[8][9] It is crucial to ensure all glassware is dry before distillation, as moisture can lead to hydrolysis of the acyl halide intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the Hell-Volhard-Zelinsky reaction and provides actionable solutions to improve your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature.[1] 2. Short reaction time. 3. Inactive catalyst (e.g., oxidized red phosphorus).1. Gradually increase the reaction temperature, monitoring for the onset of the reaction (e.g., evolution of HBr gas). 2. Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. 3. Use fresh, high-quality red phosphorus or phosphorus trihalide.
Formation of α,β-Unsaturated Carboxylic Acid Excessively high reaction temperature leading to elimination of HBr.[2]Maintain the reaction temperature at the lowest effective level. A typical range is 80-120 °C, but this should be optimized for each substrate.
Presence of Dihalogenated Product Excess of halogenating agent (Br₂ or Cl₂).[10]Use a stoichiometric amount or a slight excess of the carboxylic acid. Add the halogenating agent dropwise to maintain a low concentration in the reaction mixture.
Reaction Stalls After Initial Onset 1. Insufficient catalyst. 2. Consumption of the catalyst through side reactions.1. Ensure a catalytic amount of phosphorus or phosphorus trihalide is used (typically 0.1-0.3 equivalents). 2. In some cases, a second addition of the catalyst may be necessary for complete conversion.
Difficult Work-up and Isolation 1. Formation of an emulsion during aqueous work-up. 2. Product is a low-melting solid or a viscous oil.1. Add a saturated brine solution to help break the emulsion. 2. For low-melting solids, consider "oiling out" the product and then inducing crystallization by scratching or seeding. For viscous oils, vacuum distillation is often the best approach.[8]

Experimental Protocols

General Protocol for the α-Bromination of a Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Red phosphorus (0.2 eq)

  • Bromine (1.1 eq)

  • Anhydrous solvent (e.g., CCl₄ or neat)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr, add the carboxylic acid and red phosphorus.

  • Heat the mixture gently with stirring.

  • Slowly add the bromine from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until the evolution of HBr gas ceases.

  • Cool the reaction mixture to room temperature.

  • For the isolation of the α-bromo carboxylic acid, slowly add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or vacuum distillation.

Protocol for the Synthesis of Ethyl 2-Bromopropanoate

This protocol is an example of a modified HVZ reaction to directly synthesize an α-bromo ester.

Materials:

  • Propionic acid (1.0 eq)

  • Thionyl chloride (1.1 eq)

  • Red phosphorus (0.1 eq)

  • Bromine (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid.

  • Slowly add thionyl chloride and heat the mixture to reflux for 1 hour to form the acyl chloride.

  • Cool the mixture and add red phosphorus.

  • Slowly add bromine from the dropping funnel and then heat the mixture to reflux until the bromine color disappears.

  • Cool the reaction mixture to 0 °C and slowly add anhydrous ethanol to quench the reaction and form the ester.

  • Pour the mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 2-bromopropanoate by vacuum distillation.

Data Presentation

Table 1: Reported Yields for the α-Bromination of Various Carboxylic Acids
Starting Carboxylic AcidProductCatalyst/ReagentYield (%)Reference
Propionic Acid2-Bromopropanoic AcidPBr₃, Br₂~80-90[11]
Butyric Acid2-Bromobutanoic AcidRed P, Br₂~85[1]
Valeric Acid2-Bromopentanoic AcidPBr₃, Br₂~88[1]
Hexanoic Acid2-Bromohexanoic AcidRed P, Br₂~80[1]
Cyclobutanecarboxylic Acidn-Butyl 2-bromocyclobutanecarboxylateSOCl₂, Red P, Br₂, n-Butanol85[8]

Visualizations

HVZ_Workflow General Workflow for the Hell-Volhard-Zelinsky Reaction Start Carboxylic Acid + Catalyst (P/PBr3) Acyl_Bromide Acyl Bromide Formation Start->Acyl_Bromide Bromination Alpha-Bromination (Br2) Acyl_Bromide->Bromination Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Bromination->Alpha_Bromo_Acyl_Bromide Workup Work-up (H2O or Alcohol) Alpha_Bromo_Acyl_Bromide->Workup Product α-Bromo Carboxylic Acid or Ester Workup->Product Purification Purification Product->Purification Final_Product Pure α-Halo Acid/Ester Purification->Final_Product Troubleshooting_Logic Troubleshooting Logic for Low Yield in HVZ Reaction Low_Yield Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC) Low_Yield->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Yes Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion No Optimize_Conditions Increase Temperature/Time or Add Catalyst Incomplete_Conversion->Optimize_Conditions Check_Side_Products Analyze for Side Products (NMR/GC-MS) Complete_Conversion->Check_Side_Products Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Control_Stoichiometry Adjust Stoichiometry/Temperature Side_Products_Present->Control_Stoichiometry Optimize_Workup Optimize Work-up and Purification No_Side_Products->Optimize_Workup

References

Technical Support Center: Purification of 2-Bromo-4-chlorophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 2-Bromo-4-chlorophenylacetic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of this compound (a moderately polar carboxylic acid), a mixed solvent system of ethanol and water is a highly effective choice. Toluene can also be used for recrystallization.[1] Pure ethanol or methanol may also be suitable, though a mixed solvent system often provides a better purification outcome by allowing for fine-tuning of the polarity.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often stem from the synthesis process. A frequent synthetic route is the alpha-bromination of 4-chlorophenylacetic acid.[2] Therefore, potential impurities include the unreacted starting material (4-chlorophenylacetic acid) and di-brominated byproducts. These impurities have different solubility profiles, which can be exploited during recrystallization for their removal.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the solute separates as a liquid instead of solid crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point. To resolve this, try adding a small amount of the more "soluble" solvent (e.g., ethanol in an ethanol/water system) to the hot mixture to decrease the supersaturation. Ensure a slow cooling rate, as rapid cooling can also promote oiling out. If the problem persists, redissolve the oil by heating and add slightly more solvent before attempting to cool again.

Q4: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?

A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. If the solution is clear, try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed crystal" will act as a template for further crystal formation.

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Lowering Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.

Q5: The purity of my recrystallized product is still low. What could be the issue?

A5: Low purity after recrystallization can be due to several factors:

  • Inefficient Removal of Impurities: The chosen solvent system may not be optimal for separating the desired compound from its impurities. A different solvent or solvent ratio might be necessary.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.

  • Incomplete Washing: The crystals may not have been adequately washed with cold solvent after filtration to remove residual mother liquor containing dissolved impurities.

  • Presence of Insoluble Impurities: If the crude material contained insoluble impurities, a hot filtration step should have been performed before cooling to remove them.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. Solution is too dilute (too much solvent used).2. Supersaturation has not been reached.3. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.3. Change to a less polar solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is too concentrated.3. Cooling is too rapid.1. Select a solvent with a lower boiling point.2. Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly.3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using a Dewar flask can help achieve very slow cooling.
Crystals form too quickly and are very small (sugary appearance). 1. The solution is highly supersaturated.2. Cooling is too rapid.1. Reheat the solution to dissolve the crystals, add a small amount of additional solvent, and cool slowly.2. Ensure the solution cools gradually to room temperature before further cooling in an ice bath.
The yield of recovered crystals is low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were washed with too much cold solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Wash the crystals with a minimal amount of ice-cold solvent.3. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtration to prevent crystallization in the funnel.
The recrystallized product is colored. 1. Colored impurities are present.2. The compound itself is naturally colored.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.2. this compound can appear as a white to light-yellow or orange powder. A slight coloration might be inherent to the pure compound.[3]

Quantitative Data

Solvent System Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability
WaterVery LowLowPoor (as a single solvent)
EthanolModerateHighGood (may require a co-solvent for optimal yield)
TolueneLowHighGood
HexaneVery LowVery LowPoor (can be used as an anti-solvent)
Ethanol/Water (e.g., 80:20)LowHighExcellent (allows for fine-tuning of polarity)
Toluene/Hexane (e.g., 70:30)LowHighVery Good (good for less polar impurities)

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol outlines the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Start by adding a small volume of ethanol and heat the mixture to boiling with gentle stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The melting point of pure this compound is reported to be in the range of 129-131°C.[4]

Experimental Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No add_solvent Add More Hot Solvent, Re-cool Slowly oiling_out->add_solvent Yes wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end add_solvent->cool induce_crystallization->crystals_form concentrate_solution Concentrate Solution (Boil off some solvent) induce_crystallization->concentrate_solution Still No Crystals concentrate_solution->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

identifying and minimizing byproducts in 2-Bromo-4-chlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-chlorophenylacetic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound and what are its primary challenges?

A1: The most prevalent method is the alpha-bromination of 4-chlorophenylacetic acid, typically via a Hell-Volhard-Zelinsky (HVZ) reaction. This involves reacting the starting material with a brominating agent, such as bromine (Br₂), in the presence of a phosphorus catalyst like phosphorus tribromide (PBr₃). The primary challenges associated with this synthesis are controlling the regioselectivity of the bromination to the alpha-carbon of the acetic acid moiety and preventing over-bromination, which leads to the formation of dibrominated byproducts. Incomplete reactions can also leave significant amounts of unreacted starting material, complicating purification.

Q2: My analysis (HPLC/NMR) shows a significant amount of unreacted 4-chlorophenylacetic acid. What are the likely causes and solutions?

A2: Unreacted starting material is a common issue stemming from several factors:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. An insufficient amount will lead to incomplete conversion. Ensure the molar ratio of the brominating agent to the starting material is appropriate (typically a slight excess is used).

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Consider extending the reaction time or moderately increasing the temperature, but be aware that higher temperatures can also promote side reactions.[1]

  • Catalyst Deactivation: The phosphorus catalyst may be inactive or used in an insufficient quantity. Ensure a fresh, active catalyst is used in the correct amount.

Q3: I've identified a significant byproduct with a higher molecular weight, likely a dibromo species. How can this be minimized?

A3: The formation of a dibromo- or other over-brominated species is typically caused by an excess of the brominating agent or prolonged reaction times at elevated temperatures. To minimize this:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. A starting point is often 1.05-1.1 equivalents.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors multiple substitutions.

  • Temperature Management: Avoid excessive temperatures, as this can increase the rate of secondary reactions.[1]

Q4: How can I effectively purify the crude this compound product?

A4: Purification strategies depend on the primary impurities present.

  • Recrystallization: This is the most common and effective method for removing both less polar impurities (like over-brominated byproducts) and more polar impurities (like unreacted starting material). A suitable solvent or solvent system must be identified through screening.

  • Acid-Base Extraction: An aqueous workup with a basic solution (e.g., sodium bicarbonate) can be used to separate the acidic product and starting material from neutral impurities. The product can then be re-precipitated by acidifying the aqueous layer.

  • Column Chromatography: While effective, this method is less ideal for large-scale production but can be invaluable for removing isomers or impurities with similar solubility profiles.

Troubleshooting Guides

Guide 1: Minimizing Byproduct Formation During Alpha-Bromination

This guide provides a summary of how key reaction parameters can be adjusted to minimize common byproducts.

ParameterImpact on Unreacted Starting MaterialImpact on Dibromo ByproductRecommended Action
Molar Ratio of Brominating Agent High levels if ratio is < 1:1Increases significantly if ratio is >> 1.1:1Start with a 1.05:1 ratio of Bromine to 4-chlorophenylacetic acid and optimize.
Reaction Temperature High levels if temperature is too lowIncreases at higher temperaturesMaintain a moderate temperature (e.g., 60-80 °C) and monitor reaction progress. Avoid excessive heat.[1]
Reaction Time High levels if time is too shortCan increase with excessively long timesMonitor the reaction by TLC or HPLC to determine the optimal endpoint where starting material is consumed but byproduct formation is minimal.[1]
Catalyst Loading Incomplete conversion if too lowMinimal direct impact, but affects reaction rateUse a catalytic amount (e.g., 0.1 equivalents) of fresh PBr₃.
Addition Rate of Bromine No direct impactIncreases with rapid additionAdd the bromine dropwise or in small portions over an extended period to control the reaction.

Experimental Protocols

Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-chlorophenylacetic acid (1 equivalent)

  • Red phosphorus (0.1 equivalents) or Phosphorus tribromide (PBr₃, 0.33 equivalents)

  • Bromine (1.05 equivalents)

  • Inert solvent (e.g., CCl₄ or neat)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), add 4-chlorophenylacetic acid.

  • Add the phosphorus catalyst (e.g., red phosphorus).

  • Heat the mixture gently (if necessary, depending on the chosen conditions).

  • From the dropping funnel, add the bromine (Br₂) dropwise to the reaction mixture at a rate that maintains a controllable reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the evolution of HBr gas ceases and analysis (e.g., TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench any remaining PBr₃ and acyl bromide intermediate. This step is highly exothermic and produces HBr gas.

  • Heat the mixture for an additional 30 minutes to ensure complete hydrolysis of the acyl bromide to the carboxylic acid.

  • Cool the mixture, and collect the crude solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture or toluene).

Visualizations

Synthesis_Pathway Start 4-Chlorophenylacetic Acid Reagents 1. Br₂, PBr₃ (cat.) 2. H₂O (Workup) Start->Reagents Product This compound Reagents->Product

Caption: Primary synthesis route for this compound.

Byproduct_Formation Start 4-Chlorophenylacetic Acid p1 Start->p1 p2 Start->p2 Product Desired Product Byproduct1 Dibromo-4-chlorophenylacetic Acid Byproduct2 Unreacted Starting Material p1->Product Optimal Conditions p1->Byproduct1 Excess Br₂ / High Temp. p2->Product p2->Byproduct2 Insufficient Br₂ / Time

Caption: Common byproduct formation pathways from the main reaction.

Troubleshooting_Workflow start Analyze Crude Product (HPLC, NMR) purity_check Purity Acceptable? start->purity_check impurity_id Identify Major Impurity purity_check->impurity_id No end Proceed to Purification purity_check->end  Yes unreacted_sm Unreacted Starting Material impurity_id->unreacted_sm Unreacted SM dibromo Dibromo Byproduct impurity_id->dibromo Dibromo other Other Impurities impurity_id->other Other action_sm Increase Br₂ ratio Increase reaction time unreacted_sm->action_sm action_dibromo Decrease Br₂ ratio Add Br₂ slowly Lower temperature dibromo->action_dibromo action_other Optimize purification (Recrystallization, Chromatography) other->action_other

Caption: A logical workflow for troubleshooting synthesis impurities.

References

Technical Support Center: Optimizing The Bromination of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-4-chlorophenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the alpha-bromination of 4-chlorophenylacetic acid?

The most widely used method for the selective bromination at the alpha-carbon (the carbon adjacent to the carboxyl group) of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2][3] This reaction transforms an alkyl carboxylic acid into its α-bromo derivative using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3]

Q2: What is the primary product of the bromination of 4-chlorophenylacetic acid?

The expected major product is This compound .[4][5][6] This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[4][7]

Q3: What are the key reagents in the Hell-Volhard-Zelinsky reaction and what are their roles?

The essential reagents and their functions are:

  • 4-Chlorophenylacetic Acid: The starting material or substrate.

  • Bromine (Br₂): The brominating agent that provides the bromine atom for substitution.

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus (P): Acts as a catalyst. PBr₃ first converts the carboxylic acid into an acyl bromide.[2][8] This intermediate readily tautomerizes to an enol, which is the species that reacts with bromine at the alpha-position.[2][3] If red phosphorus is used, it reacts in situ with a small amount of bromine to form PBr₃.

  • Solvent: An inert solvent is often used. While some reactions can be run neat, solvents like carbon tetrachloride (CCl₄) have been traditionally used.[9] However, due to toxicity, less hazardous solvents are now preferred.

Q4: Are there alternative brominating agents for this transformation?

Yes, N-Bromosuccinimide (NBS) can also be used for alpha-bromination of carboxylic acid derivatives, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[9] However, for carboxylic acids themselves, the HVZ reaction is generally more direct and common. For other substrates, reagents like pyridinium hydrobromide perbromide have also been shown to be effective.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 4-chlorophenylacetic acid.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is very slow, and TLC/NMR analysis shows a significant amount of unreacted 4-chlorophenylacetic acid even after extended reaction time. What could be wrong?

A: Several factors can lead to poor conversion. Consider the following troubleshooting steps:

  • Catalyst Activity: The phosphorus catalyst is crucial. Ensure your PBr₃ is not degraded from improper storage. If using red phosphorus, ensure it is of appropriate reactivity.

  • Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[3][11] The reaction mixture should typically be heated to reflux.[9] A slow reaction may simply require more aggressive heating or longer reflux times.[12]

  • Reagent Stoichiometry: Ensure at least one molar equivalent of bromine is added. While the phosphorus source is catalytic, in practice, a molar equivalent is sometimes used to overcome slow kinetics.[2]

  • Moisture: The presence of water can interfere with the reaction by hydrolyzing the PBr₃ catalyst and the acyl bromide intermediate. Ensure all glassware is dry and use anhydrous solvents if applicable.

Issue 2: Formation of Multiple Side Products

Q: My crude product shows multiple spots on the TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

A: The formation of side products is a common issue. The primary culprits are often over-bromination or impurities in the starting materials.

  • Di-brominated Product: The most common side product is the di-bromo species, where two bromine atoms are added to the alpha-carbon. To minimize this, use a carefully controlled stoichiometry of bromine (close to 1.0-1.1 equivalents). Adding the bromine slowly to the reaction mixture can also help prevent localized high concentrations that favor over-reaction.

  • Aromatic Bromination: While the chloro- and acyl- groups are deactivating, bromination on the aromatic ring is a potential side reaction, though typically less favored than alpha-bromination under HVZ conditions.

  • Impurity-Driven Reactions: Ensure the purity of your 4-chlorophenylacetic acid starting material. Impurities can lead to a variety of unexpected side products.

Issue 3: Difficult Product Isolation and Purification

Q: I'm having trouble with the work-up and purification of my this compound. What is a reliable procedure?

A: A robust work-up and purification strategy is essential for obtaining a clean product.

  • Quenching: After the reaction is complete, the mixture is typically cooled and carefully quenched. Pouring the reaction mixture into water or an alcohol is a common method.[11][12] Using an alcohol (like methanol or ethanol) can convert the intermediate α-bromo acyl bromide into the corresponding α-bromo ester, which can be easier to purify.[13] Subsequent hydrolysis can then yield the desired carboxylic acid.

  • Extraction: After quenching, the product needs to be extracted from the aqueous layer. Use a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Purification:

    • Crystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate).[9][13]

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from starting material and side products.[9]

Quantitative Data Summary

For successful optimization, it is crucial to understand the impact of different reagents and conditions.

Table 1: Comparison of Common Bromination Conditions

ParameterHell-Volhard-Zelinsky (HVZ)N-Bromosuccinimide (NBS) Method
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Initiator PBr₃ or Red Phosphorus (P)Azobisisobutyronitrile (AIBN)
Typical Substrate Carboxylic AcidCarboxylic Acid Derivatives, Alkanes
Temperature High (Reflux)Moderate to High (e.g., 77°C)[9]
Selectivity Highly selective for α-positionGood for allylic/benzylic positions
Key Advantage Direct conversion of carboxylic acidsMilder, avoids handling liquid Br₂
Potential Issue Harsh conditions, corrosive reagentsRadical side reactions possible

Experimental Protocols

Protocol 1: Hell-Volhard-Zelinsky Bromination of 4-Chlorophenylacetic Acid

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • 4-Chlorophenylacetic Acid

  • Red Phosphorus

  • Bromine (Br₂)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylacetic acid (1.0 eq) and red phosphorus (0.1 eq).

  • Bromine Addition: Place the flask under an inert atmosphere (e.g., nitrogen). Slowly add bromine (1.1 eq) to the flask via a dropping funnel. The reaction is exothermic and will likely generate HBr gas, which should be vented through a scrubber.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow Experimental Workflow for Bromination cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Flask (4-Chlorophenylacetic Acid + P) B 2. Add Bromine (Br2) (Slowly, under N2) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor Progress (TLC / NMR) C->D E 5. Cool & Quench (Ice-cold water) D->E Reaction Complete F 6. Extract Product (Diethyl Ether) E->F G 7. Wash Organic Layer (H2O, NaHCO3, Brine) F->G H 8. Dry & Concentrate (MgSO4, Rotovap) G->H I 9. Purify Crude Product H->I J Recrystallization I->J K Column Chromatography I->K L Pure this compound J->L K->L

Caption: A step-by-step workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Common Issues cluster_low_yield Low Yield / No Reaction cluster_impurities Multiple Products / Impurities Start Problem Encountered Q1 Is Starting Material Consumed? Start->Q1 Q2 What is the Impurity Profile? Start->Q2 A1_No Check Reaction Conditions Q1->A1_No No C1 Increase Temperature/Time A1_No->C1 C2 Verify Catalyst Activity A1_No->C2 C3 Ensure Reagents are Anhydrous A1_No->C3 Solution Improved Outcome C1->Solution C2->Solution C3->Solution A2_Multi Adjust Stoichiometry Q2->A2_Multi Multiple Spots on TLC C4 Use 1.0-1.1 eq. of Bromine A2_Multi->C4 C5 Add Bromine Slowly A2_Multi->C5 C6 Purify Starting Material A2_Multi->C6 C4->Solution C5->Solution C6->Solution

Caption: A decision tree for troubleshooting low yield and impurity issues during the bromination reaction.

References

Technical Support Center: Synthesis of Janus Kinase (JAK) Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of JAK inhibitor derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis of this important class of molecules. Many JAK inhibitors share common structural motifs, such as a pyrrolo[2,3-d]pyrimidine core, which are often assembled using palladium-catalyzed cross-coupling reactions. This guide will focus on troubleshooting these key steps.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Q: I am performing a Suzuki-Miyaura coupling to attach an aryl group to a chloropyrrolo[2,3-d]pyrimidine core, but my yields are consistently low (<30%). What are the likely causes and how can I improve it?

A: Low yields in Suzuki-Miyaura couplings, especially with less reactive heteroaryl chlorides, are a common issue.[1] The problem often stems from an inefficient catalytic cycle. Here are the key parameters to investigate:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For challenging couplings involving heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1] A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can cause decomposition of the starting materials or product.

  • Solvent and Temperature: The solvent must be appropriate for the reaction temperature and capable of dissolving the reagents. It is crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the palladium catalyst.[2] Insufficient temperature can lead to slow or incomplete reactions.[2]

  • Reagent Quality: Ensure the purity of your starting materials. The boronic acid should be free of impurities and should not have decomposed during storage.

Troubleshooting Steps:

  • Screen Ligands: Test different phosphine ligands. Biarylphosphine ligands like SPhos, XPhos, or RuPhos are often effective for coupling heteroaryl chlorides.

  • Vary the Base: Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] K₃PO₄ is often a good starting point for difficult couplings.

  • Optimize Temperature: Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS.[2] Microwave irradiation can sometimes improve yields and reduce reaction times.[3]

  • Ensure Inert Atmosphere: Use a Schlenk line or a glovebox to rigorously exclude oxygen.[1] Degas the solvent thoroughly before use.

Issue 2: Byproduct Formation in Cross-Coupling Reactions

Q: My crude ¹H NMR shows my desired product from a Suzuki coupling, but it's contaminated with significant byproducts. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to a complex crude mixture. The most common byproducts are:

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often promoted by the presence of oxygen or high catalyst loading.

  • Dehalogenation of the Aryl Halide: The starting aryl halide (R¹-X) can be reduced to the corresponding arene (R¹-H). This can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations.

  • Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture to form the corresponding arene (R²-H).

Minimization Strategies:

  • Rigorous Exclusion of Oxygen: Ensure the reaction is set up under a strictly inert atmosphere to minimize homocoupling.[1]

  • Optimize Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to help drive the reaction to completion and consume the aryl halide.[1]

  • Purify Reagents: Use high-purity starting materials and anhydrous, degassed solvents.[2]

  • Careful Selection of Base: Use a non-nucleophilic base to avoid unwanted side reactions.

Issue 3: Incomplete Reaction in Buchwald-Hartwig Amination

Q: I'm attempting a Buchwald-Hartwig amination to couple a primary amine to a heteroaryl bromide, but the reaction stalls with significant starting material remaining. How can I drive the reaction to completion?

A: Incomplete conversion in Buchwald-Hartwig aminations is a frequent challenge, often related to catalyst deactivation or suboptimal reaction conditions.[4]

  • Catalyst System: The choice of palladium precursor, ligand, and base is paramount. Sterically hindered biarylphosphine ligands are often necessary for efficient coupling.[4]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases may not be sufficient to deprotonate the amine and facilitate the catalytic cycle.[4]

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4]

  • Substrate Inhibition: Some complex substrates can chelate to the palladium center and inhibit catalysis.

Troubleshooting Flowchart:

Below is a logical workflow to troubleshoot a stalling Buchwald-Hartwig amination reaction.

G start Reaction Stalled (Incomplete Conversion) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Increase Temperature (e.g., from 80°C to 110°C) check_reagents->check_temp Reagents OK success Reaction Complete check_reagents->success Impurity Found & Fixed change_base Switch to a Stronger Base (e.g., K₂CO₃ → NaOtBu) check_temp->change_base Still Stalled check_temp->success Improvement change_ligand Screen More Active Ligands (e.g., XPhos, RuPhos) change_base->change_ligand Still Stalled change_base->success Improvement change_catalyst Use a Pre-formed Catalyst (e.g., Pd₂(dba)₃ → G3-Palladacycle) change_ligand->change_catalyst Still Stalled change_ligand->success Improvement change_catalyst->success Improvement fail Consider Alternative Synthetic Route change_catalyst->fail No Improvement

Caption: Troubleshooting workflow for an incomplete Buchwald-Hartwig amination.

Quantitative Data Summary

The tables below provide illustrative data for optimizing key cross-coupling reactions in the synthesis of a generic JAK inhibitor scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methoxyphenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O10025
2Pd₂(dba)₃ (2)P(Cy)₃ (4)K₂CO₃ (2)Toluene11045
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene11088
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10092
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane10085

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

Reaction: 4-bromo-7H-pyrrolo[2,3-d]pyrimidine with piperidine.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)K₂CO₃ (1.5)Toluene10035
2Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10065
3Pd₂(dba)₃ (2)BINAP (3)K₃PO₄ (1.5)Toluene10050
4Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10095
5Pd₂(dba)₃ (2)BINAP (3)LHMDS (1.5)THF6591

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of a heteroaryl chloride with an arylboronic acid.[1]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification a 1. Add heteroaryl halide, boronic acid, and base to a dry Schlenk flask. b 2. Evacuate and backfill with Argon (3x). a->b c 3. Add Pd catalyst and ligand. b->c d 4. Add degassed solvent via syringe. c->d e 5. Heat reaction to target temperature. d->e f 6. Monitor by TLC/LC-MS until completion. e->f g 7. Cool to RT, dilute with EtOAc, wash with brine. f->g h 8. Dry (Na₂SO₄), filter, and concentrate. g->h i 9. Purify crude product by flash column chromatography. h->i j 10. Characterize pure product (NMR, MS). i->j

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Signaling Pathway

JAK inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to cytokines and growth factors.[5][6][7] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor (Extracellular) Cytokine->Receptor 1. Binding Membrane JAK JAK P_JAK P-JAK JAK->P_JAK 2. Activation STAT STAT P_JAK->STAT 3. Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation DNA DNA Transcription Gene Transcription DNA->Transcription 6. Gene Regulation

References

Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from a reaction mixture.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient quenching agent. 2. Poor mixing between the organic and aqueous layers. 3. Degradation of the quenching agent solution.1. Add more of the quenching solution in portions until the color dissipates.[1][2] 2. Ensure vigorous stirring to maximize the surface area between the two phases.[1][2] 3. Prepare a fresh solution of the quenching agent.[1][2]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. Acidic conditions can cause sodium thiosulfate to disproportionate into elemental sulfur.[1][2]1. Adjust the pH of the reaction mixture to be neutral or slightly basic with a mild base like sodium bicarbonate before or during the quench.[2] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite, which are less prone to forming sulfur under acidic conditions.[1][2][3] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[1][2]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent or bromine is too high.[1][2] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature.[1]1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] 2. Add the quenching agent dropwise or in small portions with continuous monitoring.[1][4] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2]
Formation of an emulsion during the aqueous workup. This can be caused by various factors, including the nature of the solvent and the compounds in the mixture.1. Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine?

The most common method is to "quench" the excess bromine by reacting it with a reducing agent to form non-volatile bromide salts, which can then be easily removed by an aqueous wash.[5] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[2][3] Unsaturated hydrocarbons like cyclohexene can also be used, which react with bromine via an addition reaction.[3]

Q2: How do I choose the right quenching agent for my reaction?

The choice of quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your product.

  • Sodium Thiosulfate (Na₂S₂O₃): This is a very common and effective quenching agent.[3][6] However, under acidic conditions, it can form elemental sulfur, which can complicate purification.[3]

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are good alternatives to sodium thiosulfate, especially in acidic media, as they are less likely to form elemental sulfur.[1][2][3] Sodium bisulfite solutions are acidic, while sodium sulfite solutions are slightly basic.

  • Cyclohexene: This organic quenching agent reacts with bromine to form 1,2-dibromocyclohexane. This method is advantageous if your product is sensitive to aqueous conditions. However, the dibrominated byproduct will remain in the organic layer and may require removal by chromatography or distillation.[2][3]

Q3: What are the visual cues for a complete quench?

The most obvious sign of a complete quench is the disappearance of bromine's characteristic red-brown or orange-yellow color, resulting in a colorless or pale yellow organic layer.[1][2][6]

Q4: What safety precautions should be taken when working with bromine?

Bromine is a highly toxic, corrosive, and volatile substance.[3] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It is also prudent to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[3]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)AdvantagesDisadvantages
Sodium ThiosulfateNa₂S₂O₃5-10% (w/v) aqueous solution[1]2:1[3]Inexpensive, readily available, and effective.[1]Can form elemental sulfur under acidic conditions.[1][3]
Sodium BisulfiteNaHSO₃5-10% (w/v) or saturated aqueous solution[1][3]1:1[3]Effective and does not typically form sulfur.[1]Generates sulfur dioxide gas, which is toxic. The solution is acidic.[1]
Sodium SulfiteNa₂SO₃5-10% (w/v) aqueous solution[1]1:1[3]Effective and less likely to form sulfur than thiosulfate.[1]Can also generate SO₂ under acidic conditions.[1]
CyclohexeneC₆H₁₀Neat or in a solvent1:1[3]Useful for water-sensitive products.The dibrominated product remains in the organic layer.[2][3]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath to control the exothermicity of the quench.[1]

  • Quenching: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1][3] Continue adding the solution until the red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[2]

  • Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1][3] b. Wash the organic layer with water and then with brine.[1][2][3] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][2][3] d. Filter to remove the drying agent and concentrate the organic layer under reduced pressure.[2][3]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[2][3]

  • Cooling: Cool the reaction mixture to room temperature.[2][3]

  • Quenching: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. Continue the addition until the bromine color is discharged.[2][3]

  • Work-up: a. Separate the aqueous and organic layers.[2][3] b. Wash the organic layer with water and then with brine.[2][3] c. Dry the organic layer over a suitable drying agent and filter.[2][3] d. Remove the solvent under reduced pressure.[2][3]

Decision Workflow for Bromine Removal

BromineRemoval start Start: Unreacted Bromine Present product_stability Is the product sensitive to aqueous or acidic/basic conditions? start->product_stability acidic_conditions Is the reaction mixture acidic? product_stability->acidic_conditions  No   use_cyclohexene Use Cyclohexene product_stability->use_cyclohexene  Yes   use_na2s2o3 Use Sodium Thiosulfate (Na₂S₂O₃) acidic_conditions->use_na2s2o3  No   use_nahso3_na2so3 Use Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) acidic_conditions->use_nahso3_na2so3  Yes   chromatography Purify by Chromatography or Distillation use_cyclohexene->chromatography workup Aqueous Workup: Separate, Wash, Dry, Concentrate use_na2s2o3->workup use_nahso3_na2so3->workup end End: Purified Product workup->end chromatography->end

Caption: Decision tree for selecting a bromine quenching agent.

References

Technical Support Center: Selective Bromination of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the di-bromination of 4-chlorophenylacetic acid during synthesis.

Frequently Asked Questions (FAQs)

Q1: I tried to mono-brominate 4-chlorophenylacetic acid, but my analysis shows a significant amount of a di-brominated product. What is the most common cause?

A1: The most frequent cause of di-bromination is the use of excess brominating agent. Even a small excess of bromine or N-Bromosuccinimide (NBS) can lead to a second substitution on the aromatic ring, especially if the reaction is allowed to proceed for an extended period or at an elevated temperature. Precise stoichiometric control (1.0 to 1.1 equivalents of the brominating agent) is critical for achieving high selectivity for the mono-brominated product.

Q2: Where can I expect bromination to occur on 4-chlorophenylacetic acid? Can it happen on both the ring and the side chain?

A2: Bromination can occur at two distinct locations, depending entirely on the reaction conditions:

  • On the aromatic ring (Electrophilic Aromatic Substitution): This occurs at the carbon atoms of the benzene ring. For 4-chlorophenylacetic acid, the chlorine atom directs incoming electrophiles to the positions ortho to it (C3 and C5), as the para position is blocked. This typically requires a Lewis acid catalyst like FeBr₃ with Br₂.

  • On the alpha-carbon (α-Bromination): This occurs on the carbon atom adjacent to the carboxylic acid group (the benzylic position). This reaction usually proceeds via a radical mechanism using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), or through the Hell-Volhard-Zelinsky reaction using Br₂ and a catalytic amount of PBr₃.[1][2]

Di-bromination can refer to two bromines on the aromatic ring or one on the ring and one on the alpha-carbon. Preventing this requires choosing conditions that selectively favor only one of these reaction types.

Q3: How do I selectively brominate the aromatic ring without touching the alpha-carbon?

A3: To achieve selective electrophilic aromatic bromination, you must use conditions that favor electrophilic attack on the benzene ring while disfavoring radical substitution. This involves using a combination of a brominating agent like molecular bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃).[3] The reaction should be carried out in the dark to prevent photochemical radical generation.

Q4: Conversely, how can I ensure bromination occurs only at the alpha-carbon?

A4: For selective α-bromination, you need to employ conditions that promote either a radical pathway or the Hell-Volhard-Zelinsky (HVZ) mechanism.

  • Radical Bromination: Use N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄), often with heating or UV light exposure.[2][4]

  • Hell-Volhard-Zelinsky (HVZ) Reaction: Treat the carboxylic acid with Br₂ and a catalytic amount of PBr₃.[1][5] This method specifically converts the carboxylic acid to an intermediate acyl bromide, which then brominates at the alpha-position.[5]

Q5: Can the reaction temperature influence the formation of di-bromo products?

A5: Yes, temperature is a critical factor. Higher temperatures increase reaction rates but often decrease selectivity. The second bromination (di-bromination) has a higher activation energy than the first. By keeping the temperature low (e.g., 0-25 °C), you can significantly favor the mono-bromination product and minimize over-bromination.[6]

Troubleshooting Guide: Unwanted Di-bromination

This guide helps you diagnose and solve issues related to the formation of di-brominated byproducts.

Problem Potential Cause Recommended Solution
High percentage of di-brominated product on the aromatic ring. 1. Excess Brominating Agent: More than 1.1 equivalents of Br₂ or NBS were used.1. Carefully measure and use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to 4-chlorophenylacetic acid.
2. High Reaction Temperature: The reaction was run at elevated temperatures, providing enough energy to overcome the activation barrier for the second substitution.2. Maintain a lower reaction temperature. For electrophilic aromatic substitution, try running the reaction between 0 °C and room temperature.
3. Prolonged Reaction Time: The reaction was left for too long, allowing the slower second bromination to occur after the initial mono-bromination was complete.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.
Bromination occurs at both the alpha-carbon and the aromatic ring. Incorrect Reaction Conditions: The chosen conditions are not selective and promote both radical and electrophilic pathways simultaneously. For example, using Br₂ with both a Lewis acid and UV light.Choose a highly selective method. For ring bromination, use Br₂/FeBr₃ in the dark. For α-bromination, use NBS/AIBN in a non-polar solvent like CCl₄.[2][3][4]
Low yield of mono-brominated product and significant starting material remains, but di-bromination is still observed. Poor Reagent Quality or Inefficient Mixing: Impure reagents or poor mixing can create localized areas of high brominating agent concentration, leading to di-bromination in those spots while the bulk reaction proceeds slowly.Ensure high purity of all reagents and solvents. Use efficient stirring to maintain a homogeneous reaction mixture. For NBS, it is often recommended to use freshly recrystallized material.[4]

Experimental Protocols

Protocol 1: Selective Mono-bromination at the Alpha-Carbon (α-Bromo-4-chlorophenylacetic acid)

This protocol utilizes the Hell-Volhard-Zelinsky (HVZ) reaction, which is highly selective for the α-position of carboxylic acids.[1][5]

Materials:

  • 4-chlorophenylacetic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Anhydrous, non-polar solvent (e.g., CCl₄ or neat)

  • Water (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-chlorophenylacetic acid (1.0 eq).

  • Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

  • Heat the mixture gently.

  • Slowly add molecular bromine (Br₂, 1.05 eq) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for the time determined by reaction monitoring (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Very carefully, add water dropwise to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.[1]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Mono-bromination on the Aromatic Ring (3-Bromo-4-chlorophenylacetic acid)

This protocol uses standard electrophilic aromatic substitution conditions optimized for mono-halogenation.

Materials:

  • 4-chlorophenylacetic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or carbon tetrachloride (CCl₄))

Procedure:

  • Dissolve 4-chlorophenylacetic acid (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask protected from light and fitted with a gas outlet to vent HBr.

  • Add a catalytic amount of FeBr₃ (~0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • In a dropping funnel, prepare a solution of molecular bromine (Br₂, 1.0 eq) in the same anhydrous solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Factors Influencing Selectivity

While specific yield data for di-bromination of 4-chlorophenylacetic acid is sparse, the following table summarizes the expected outcomes based on general principles of electrophilic aromatic substitution and radical bromination.

Reaction TypeBrominating SystemTemperatureStoichiometry (Br⁺ source)Expected Major ProductRisk of Di-bromination
α-Bromination Br₂ / cat. PBr₃ (HVZ)Reflux~1.05 eqα-Bromo-4-chlorophenylacetic acidVery Low
α-Bromination NBS / AIBN / CCl₄Reflux~1.1 eqα-Bromo-4-chlorophenylacetic acidLow
Ring Bromination Br₂ / FeBr₃ / DCM0 °C1.0 eq3-Bromo-4-chlorophenylacetic acidLow to Moderate
Ring Bromination Br₂ / FeBr₃ / DCMRoom Temp1.0 eq3-Bromo-4-chlorophenylacetic acidModerate
Ring Bromination Br₂ / FeBr₃ / DCMRoom Temp>1.5 eq3,5-Dibromo-4-chlorophenylacetic acidHigh

Visual Guides

Below are diagrams illustrating the key decision-making processes and reaction pathways.

G Diagram 1: Workflow for Selective Mono-bromination start_node Start: 4-Chlorophenylacetic Acid decision Desired Product? start_node->decision alpha_prod α-Bromo Product decision->alpha_prod  Alpha-Carbon  Substitution ring_prod Ring-Bromo Product decision->ring_prod  Aromatic Ring  Substitution alpha_cond Conditions: - NBS / AIBN - or Br2 / PBr3 (HVZ) alpha_prod->alpha_cond ring_cond Conditions: - Br2 / FeBr3 - Dark, Low Temp ring_prod->ring_cond

Caption: Workflow for selecting the correct reaction conditions.

G Diagram 2: Ring Bromination Pathway & Prevention start 4-Chlorophenylacetic Acid mono Mono-bromo Product start->mono + Br2 / FeBr3 (Desired Path) di Di-bromo Product (Undesired) mono->di + Excess Br2 (Side Reaction) control Control Factors: - Stoichiometry (1.0 eq Br2) - Low Temperature - Monitor Reaction Time control->mono control->di Prevents

Caption: Pathway showing prevention of di-bromination.

References

managing reaction temperature for selective alpha-bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing reaction temperature to achieve selective alpha-bromination of carbonyl compounds. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alpha-bromination of carbonyl compounds?

The main challenge is to achieve selective mono-bromination at the alpha-position while minimizing common side reactions.[1][2] These side reactions can include di-bromination at the same alpha-carbon, bromination at other positions on the molecule (such as an activated aromatic ring), and, in the case of unsymmetrical ketones, lack of regioselectivity.[1][2][3]

Q2: How does reaction temperature critically influence the selectivity of alpha-bromination?

Reaction temperature is a crucial parameter for controlling both the rate and selectivity of the reaction.[1]

  • Low Temperatures (e.g., -78°C to 0°C): At lower temperatures, reactions are typically under kinetic control, favoring the formation of the product that is formed fastest.[4][5] For unsymmetrical ketones, this often means the deprotonation of the less sterically hindered α-hydrogen, leading to the "kinetic enolate" and subsequent bromination at that less substituted position.[6][7][8] Low temperatures can also reduce the rate of side reactions, leading to higher selectivity for the mono-brominated product.[1]

  • Moderate to High Temperatures (e.g., Room Temperature to Reflux): Higher temperatures can provide the necessary energy to overcome a higher activation barrier, leading to the formation of the most stable product. This is known as thermodynamic control.[4][7][9] For unsymmetrical ketones, this favors the formation of the more substituted, and therefore more stable, "thermodynamic enolate".[6][7] While higher temperatures increase the reaction rate, they can also lead to over-bromination (di-substitution) or other side reactions if not carefully controlled.[1][3]

Q3: What are common side reactions related to temperature, and how can they be avoided?

  • Di-bromination: This occurs when a second bromine atom is added to the alpha-position. It is often favored by higher temperatures and using an excess of the brominating agent.[1][3] To avoid it, use a stoichiometric amount of the brominating agent and maintain a lower reaction temperature.

  • Aromatic Ring Bromination: In substrates with activated aromatic rings (like phenols), electrophilic aromatic substitution can compete with alpha-bromination.[1][10] This is often promoted by strong Lewis acid catalysts. Using a milder brominating agent like N-Bromosuccinimide (NBS), which is more selective for the alpha-position, and avoiding strong Lewis acids can prevent this.[1]

  • Uncontrolled Exothermic Reaction: Bromination reactions can be highly exothermic. Adding the brominating agent (especially liquid bromine) too quickly can cause the temperature to rise uncontrollably, leading to side products and potential hazards.[1][11] The solution is to add the reagent dropwise while cooling the reaction mixture in an ice bath.[1]

Q4: What is the difference between acid-catalyzed and base-catalyzed alpha-bromination in terms of temperature and selectivity?

  • Acid-Catalyzed Bromination: This proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[1][12] Typically, acid-catalyzed conditions favor mono-halogenation because the first bromine atom introduced is electron-withdrawing, which deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation.[1]

  • Base-Catalyzed Bromination: This proceeds through an enolate intermediate. The introduction of the first electron-withdrawing bromine atom makes the remaining alpha-hydrogens more acidic.[1] This can cause successive halogenations to be faster than the first, often leading to poly-halogenated products, as seen in the haloform reaction.[1] To achieve selectivity under basic conditions, very strong, hindered bases (like LDA) at low temperatures (-78 °C) are used to irreversibly form the kinetic enolate, which can then be trapped by the brominating agent.[8][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low.[1] 2. Insufficient reaction time.[1] 3. Inactive catalyst or brominating agent (e.g., old NBS).[1]1. Gradually increase the reaction temperature and monitor progress by TLC or GC.[1] 2. Extend the reaction time.[1] 3. Use fresh, high-purity reagents. NBS can be recrystallized from hot water to purify it.[14]
Formation of Di-brominated Product 1. Reaction temperature is too high.[1] 2. Excess of brominating agent used.[1] 3. Reaction conditions favor polyhalogenation (e.g., basic conditions with a weak base).[1]1. Lower the reaction temperature. Consider starting at 0°C or below. 2. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 3. For mono-bromination, favor acid-catalyzed conditions.[1]
Bromination on Aromatic Ring 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) promoting aromatic substitution.[1] 2. The aromatic ring is highly activated (e.g., phenol, aniline).[10]1. Avoid strong Lewis acids. Use an acid catalyst like p-TsOH or HCl for alpha-bromination.[1] 2. Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS).[1]
Poor Regioselectivity (Mixture of Isomers) 1. Temperature is too high, allowing for equilibration between kinetic and thermodynamic enolates.[13] 2. The base used is not appropriate for the desired product (e.g., using a small, weak base when the kinetic product is desired).1. For the Kinetic Product (less substituted): Use a strong, bulky base like LDA at a very low temperature (-78 °C) with short reaction times.[8][13] 2. For the Thermodynamic Product (more substituted): Use a weaker, smaller base (e.g., NaH, NaOEt) and allow the reaction to stir at a higher temperature (e.g., room temperature) for a longer time to ensure equilibration.[13]
Reaction is Too Vigorous / Uncontrollable 1. Addition of the brominating agent (especially liquid Br₂) is too fast.[1] 2. The reaction is highly exothermic and not being cooled effectively.[1][11]1. Add the brominating agent slowly, dropwise, using an addition funnel.[1][15] 2. Cool the reaction mixture in an ice bath or other suitable cooling bath during the addition.[1]

Quantitative Data on Temperature Effects

Table 1: Effect of Temperature on α-Bromination of Acetophenone

Brominating AgentCatalyst/SolventTemperature (°C)TimeYield (%)Notes
NBSMontmorillonite K-10 / Methanol30-35-92High yield at moderate temperature.[16]
NBSMontmorillonite K-10 / Methanol60-65 (Reflux)-85Yield slightly decreases at reflux.[16]
NBSp-TsOH / Dichloromethane (Microwave)8030 min95Excellent yield and selectivity for mono-bromo product.[1][3]
Pyridine hydrobromide perbromideAcetic Acid< 803 hLowIncomplete conversion at lower temperatures.[17]
Pyridine hydrobromide perbromideAcetic Acid903 hHighStarting material fully consumed.[17]
Br₂Methanol / HCl0-51 h-Low temperature used to control reactivity of Br₂.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination using Bromine in Acetic Acid This protocol is a classic method for the alpha-bromination of simple ketones.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq) in glacial acetic acid.[15]

  • Cool the solution in an ice bath (0-5 °C).[15]

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.[15]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.[15]

  • Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[15]

Protocol 2: Selective α-Bromination using NBS under Microwave Irradiation This method offers rapid and highly selective mono-bromination.

  • To a solution of acetophenone (1 mmol) in dichloromethane (10 mL), add N-bromosuccinimide (NBS) (1.1 mmol) and p-toluenesulfonic acid (p-TsOH) (0.2 mmol).[1]

  • Place the reaction mixture in a microwave reactor.

  • Irradiate the mixture at 80 °C for 30 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]

Protocol 3: Low-Temperature Bromination for Kinetic Control This protocol is designed to favor the formation of the less-substituted (kinetic) enolate from an unsymmetrical ketone.

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the unsymmetrical ketone (1.0 eq) in dry THF to the LDA solution. Ensure the ketone is added to an excess of the base.[13]

  • Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to allow for the formation of the kinetic enolate.[13]

  • Add a solution of the brominating agent (e.g., NBS or Br₂) in THF to the enolate solution at -78 °C.

  • After the addition, quench the reaction at low temperature with a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.

Visualizations

G Troubleshooting Workflow for α-Bromination Temperature cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Temperature-Related Cause cluster_3 Solution A Reaction Outcome Unsatisfactory B Low Conversion A->B C Di-bromination A->C D Poor Selectivity A->D E Side Reaction (e.g., Ring Bromination) A->E F Temp Too Low B->F Likely G Temp Too High C->G Likely D->G Possible L Optimize for Kinetic vs. Thermodynamic Control D->L H Reaction Uncontrolled E->H Possible I Increase Temperature Gradually F->I J Decrease Temperature G->J K Improve Cooling / Slow Reagent Addition H->K

Caption: Troubleshooting workflow for alpha-bromination temperature issues.

G Kinetic vs. Thermodynamic Control in α-Bromination cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product Ketone Unsymmetrical Ketone LowTemp Low Temp (-78°C) Strong, Bulky Base (LDA) Irreversible Ketone->LowTemp Deprotonation HighTemp High Temp (e.g., 25°C) Weaker Base (e.g., NaOEt) Reversible (Equilibrium) Ketone->HighTemp Deprotonation KineticEnolate Kinetic Enolate (Less Substituted, Forms Faster) LowTemp->KineticEnolate Favors ThermoEnolate Thermodynamic Enolate (More Substituted, More Stable) HighTemp->ThermoEnolate Favors KineticEnolate->ThermoEnolate Equilibration (Blocked at low temp) KineticProduct Kinetic Product (Bromination at less substituted α-C) KineticEnolate->KineticProduct + Br+ ThermoProduct Thermodynamic Product (Bromination at more substituted α-C) ThermoEnolate->ThermoProduct + Br+

Caption: Temperature dictates kinetic vs. thermodynamic pathways in bromination.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Bromo-4-chlorophenylacetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2-Bromo-4-chlorophenylacetic acid purity using High-Performance Liquid Chromatography (HPLC). Recognizing the critical role of this compound as an intermediate in pharmaceutical synthesis, this document outlines a robust validation protocol, compares HPLC with alternative analytical techniques, and presents supporting data in a clear, comparative format. The methodologies described herein are designed to meet stringent regulatory requirements and ensure the quality and consistency of this key starting material.

Introduction to Purity Validation

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. For this compound, a stability-indicating HPLC method is essential for separating and quantifying the main component from process-related impurities and potential degradation products.

Comparison of Analytical Techniques

While HPLC is the gold standard for the purity determination of non-volatile compounds like this compound, other techniques can be employed for orthogonal verification or specific applications.

ParameterHPLC (with UV Detection)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the integrated signal of nuclei in a magnetic field.
Selectivity HighVery HighHigh
Sensitivity HighVery HighModerate
Typical Linearity (R²) > 0.999> 0.998> 0.999
Typical Accuracy (% Recovery) 98-102%95-105%99-101%
Typical Precision (%RSD) < 2%< 5%< 1%
Sample Preparation Simple dissolutionDerivatization often required to increase volatility.Simple dissolution
Notes Ideal for routine quality control and stability studies.Excellent for identification of volatile impurities.A primary method that does not require a reference standard of the analyte.

Proposed HPLC Method for Purity Validation

A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound. This method is designed to be stability-indicating, capable of resolving the main peak from potential impurities.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 20 minutes

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of the mobile phase.

  • Spiking Solution: Prepare solutions of known impurities (e.g., 4-chlorophenylacetic acid) in the mobile phase.

Method Validation Protocol

The validation of the analytical method will be performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the this compound sample. Stress conditions will include:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples will be analyzed by the proposed HPLC method, and the peak purity of the this compound peak will be assessed using a photodiode array (PDA) detector.

Linearity: A series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL) will be prepared and injected in triplicate. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) and y-intercept will be determined.

Accuracy (% Recovery): The accuracy of the method will be determined by spiking a known amount of the sample with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery will be calculated.

Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration will be performed on the same day, and the relative standard deviation (%RSD) of the peak areas will be calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness: The robustness of the method will be evaluated by intentionally varying critical method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 5°C)

  • pH of the aqueous phase (± 0.2 units)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) will be assessed.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from impurities and degradation products. Peak purity index > 0.99.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness System suitability parameters should remain within acceptable limits.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis & Reporting Method_Development Method Development Standard_Sample_Prep Standard & Sample Preparation Method_Development->Standard_Sample_Prep Specificity Specificity (Forced Degradation) Standard_Sample_Prep->Specificity Linearity Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Signaling Pathway of Purity Assessment

Purity_Assessment_Pathway cluster_input Input Material cluster_process Analytical Process cluster_output Purity Determination BCPA_Sample This compound Sample HPLC_Analysis HPLC Analysis BCPA_Sample->HPLC_Analysis Chromatogram Chromatogram Generation HPLC_Analysis->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Impurity_Profile Impurity Profile Peak_Integration->Impurity_Profile Specification_Check Comparison with Specification Purity_Calculation->Specification_Check Impurity_Profile->Specification_Check

Caption: Logical Flow of Purity Assessment.

Conclusion

A validated, stability-indicating HPLC method is indispensable for ensuring the purity of this compound. The proposed method and validation protocol provide a robust framework for routine quality control and stability testing. While HPLC is the preferred technique, orthogonal methods like GC-MS and qNMR can offer valuable complementary data for comprehensive characterization. Adherence to these rigorous analytical practices is fundamental to the development of safe and effective pharmaceutical products.

A Guide to Confirming the Structure of 2-Bromo-4-chlorophenylacetic Acid with ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 2-Bromo-4-chlorophenylacetic acid using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By comparing predicted spectral data with experimentally acquired results, researchers can unambiguously verify the molecule's chemical structure. This process is a critical step in quality control, synthesis validation, and regulatory documentation for pharmaceutical and chemical research.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule contains three distinct aromatic protons (H-3, H-5, H-6), a methylene group (-CH₂-), and a carboxylic acid proton (-COOH). The electron-withdrawing nature of the bromine and chlorine substituents, along with the anisotropic effect of the benzene ring, results in the deshielding of the aromatic protons, causing them to appear in the 6.5-8.5 ppm region.[1] The carboxylic acid proton is significantly deshielded and typically appears as a broad signal at a high chemical shift (10-13 ppm).[2]

The predicted chemical shifts (δ), multiplicities, and integration values for each proton are summarized in the table below. These values are estimated based on established principles of NMR spectroscopy and typical chemical shift ranges for protons in similar electronic environments.[2][3][4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)N/A1H
Aromatic (H-3)~7.5 - 7.7Doublet (d)J (meta) = ~2-3 Hz1H
Aromatic (H-5)~7.2 - 7.4Doublet of Doublets (dd)J (ortho) = ~8-9 Hz, J (meta) = ~2-3 Hz1H
Aromatic (H-6)~7.1 - 7.3Doublet (d)J (ortho) = ~8-9 Hz1H
Methylene (-CH₂)~3.7 - 4.0Singlet (s)N/A2H

Workflow for Structural Confirmation

The logical process for confirming the molecular structure via ¹H NMR involves sample preparation, data acquisition, spectral processing, and detailed analysis. This workflow ensures a systematic and reproducible approach to structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (TMS, 0 ppm) B->C D Transfer solution to a 5 mm NMR tube C->D E Insert sample into NMR Spectrometer (e.g., 400 MHz) D->E F Acquire 1H NMR Spectrum (e.g., 16 scans) E->F G Apply Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Calibrate spectrum using TMS peak (0.00 ppm) I->J K Integrate all peaks J->K L Assign Chemical Shifts (δ) K->L M Analyze Multiplicity and Coupling Constants (J) L->M N Compare experimental data with predicted values (Table 1) M->N O Structure Confirmed N->O

Caption: Workflow for the structural confirmation of this compound using ¹H NMR.

Experimental Protocol

A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Transfer the resulting solution into a 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Before data acquisition, ensure the magnetic field is shimmed to optimize homogeneity.

  • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

  • A standard single-pulse experiment should be used with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (averaged to improve signal-to-noise ratio)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative ratios of the different types of protons.

  • Analyze the peak multiplicities and measure the coupling constants (J-values) for all split signals.

By systematically following this protocol and comparing the resulting data with the predicted values in the provided table, researchers can confidently confirm the identity and structural integrity of this compound.

References

Comparative Analysis of 2-Bromo-4-chlorophenylacetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-4-chlorophenylacetic acid, offering insights into its fragmentation patterns and outlining a suitable analytical protocol. This information is critical for researchers engaged in the identification, characterization, and quantification of this compound in various matrices.

Introduction

This compound is a halogenated aromatic carboxylic acid.[1] Its structure, featuring both bromine and chlorine atoms, imparts a distinctive isotopic pattern in mass spectrometry, aiding in its identification. Understanding its fragmentation behavior is essential for developing robust analytical methods for drug metabolism studies, impurity profiling, and environmental analysis. The molecular formula of this compound is C8H6BrClO2, and its molecular weight is approximately 249.49 g/mol .[1][2][3][4][5][6]

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known behavior of similar compounds, such as halogenated aromatics and carboxylic acids.[7][8][9][10] The presence of both chlorine and bromine will result in a characteristic isotopic cluster for the molecular ion peak (M) and its fragments.[9][10]

Key expected fragmentation pathways include:

  • Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group, resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da.[7]

  • Decarboxylation: The loss of CO2 (44 Da) from the molecular ion can also occur.

  • Loss of halogens: Sequential or individual loss of bromine and chlorine atoms is a primary fragmentation pathway for halogenated compounds.[10] The loss of a bromine radical will result in a significant peak, as will the loss of a chlorine radical.

  • Loss of hydrohalic acids: The elimination of HBr or HCl is another possible fragmentation route.[10]

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain can lead to the formation of a tropylium-like ion.

Comparative Data

For comparative purposes, the mass spectrometry data of structurally related compounds can provide valuable insights.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and ObservationsIonization Method
This compound (Predicted) 249.49M, M+2, M+4 isotopic pattern. Expected fragments: [M-COOH]+, [M-Br]+, [M-Cl]+, [M-HBr]+, [M-HCl]+.Electron Ionization (EI)
4-Bromophenylacetic acid 215.04Prominent molecular ion peak. Key fragments observed at m/z 171/169 ([M-COOH]+), 136, 90.[11]Electron Ionization (EI)
2,2-Bis(4-chlorophenyl)acetic acid 281.13Molecular ion observed. Significant fragments at m/z 235/237 ([M-COOH]+), 201, 165.[12]Electron Ionization (EI)
2,4-Dichlorophenoxyacetic acid (2,4-D) 220.04Precursor ion at m/z 219/221 ([M-H]-). Product ions at m/z 161/163 and 125 after collision-induced dissociation.[13]Electrospray Ionization (ESI)

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often after derivatization to improve volatility and chromatographic performance.

1. Sample Preparation (Derivatization)

  • Objective: To convert the carboxylic acid to a more volatile ester (e.g., methyl ester).

  • Reagents: Methanolic HCl or BF3-methanol.

  • Procedure:

    • Dissolve a known amount of the sample in methanol.

    • Add the derivatizing agent.

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the methyl ester derivative with a non-polar solvent (e.g., hexane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample to a final volume for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-350.

Visualization of Analytical Workflow and Fragmentation

Below are diagrams illustrating the experimental workflow and the predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Methylation Extraction Extraction Derivatization->Extraction Liquid-Liquid Concentration Concentration Extraction->Concentration GC_Inlet GC Inlet Concentration->GC_Inlet Injection GC_Column GC Separation GC_Inlet->GC_Column MS_Source MS Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analyzer MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data_System Detector->Data_System Signal

Caption: GC-MS analysis workflow for this compound.

Fragmentation_Pathway M [C8H6BrClO2]+. m/z 249/251/253 F1 [C7H6BrCl]+. Loss of COOH m/z 204/206/208 M->F1 - COOH F2 [C8H5BrClO]+. Loss of OH m/z 232/234/236 M->F2 - OH F3 [C8H6ClO2]+. Loss of Br m/z 171/173 M->F3 - Br F4 [C8H6BrO2]+. Loss of Cl m/z 215/217 M->F4 - Cl F5 [C7H5BrCl]+. Loss of H2O from F2 F2->F5 - H2O

References

Comparative Reactivity Analysis: 2-Bromo-4-chlorophenylacetic Acid vs. 2-Chloro-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Halogenated Phenylacetic Acid Derivatives

This guide provides a detailed comparative analysis of the reactivity of 2-Bromo-4-chlorophenylacetic acid and 2-chloro-4-chlorophenylacetic acid. The presence of different halogens at the ortho position to the acetic acid moiety significantly influences the chemical properties and reactivity of these compounds, impacting their utility as intermediates in pharmaceutical and agrochemical synthesis. This document outlines the key differences in their acidity and susceptibility to nucleophilic substitution, supported by theoretical principles and experimental data from analogous compounds.

Core Chemical Differences and Reactivity Overview

The primary distinction between this compound and 2-chloro-4-chlorophenylacetic acid lies in the halogen atom at the 2-position of the phenyl ring. This seemingly minor difference gives rise to notable variations in their electronic and steric properties, which in turn dictate their reactivity in two key areas: the acidity of the carboxylic acid group and the reactivity of the benzylic position towards nucleophilic attack.

Acidity: The acidity of the carboxylic acid is influenced by the "ortho effect." The presence of a bulky substituent at the ortho position can cause steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity reduces resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the proton.

Nucleophilic Substitution: The reactivity of the molecules as substrates in nucleophilic substitution reactions, particularly at the benzylic carbon (if a leaving group were present there, as in their corresponding benzyl halides), is governed by the nature of the halogen. The carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group are critical factors.

Quantitative Data Summary

PropertyThis compound2-Chloro-4-chlorophenylacetic acidComparison Aspect
Molecular Formula C₈H₆BrClO₂C₈H₇ClO₂Structural Difference
Molecular Weight 249.49 g/mol [3][4]170.59 g/mol [1]Physical Property
Melting Point 120-129 °C[3]92-95 °C[1][2]Physical Property
pKa (Carboxylic Acid) No data found (2-bromophenylacetic acid ~2.88)4.07[1][2]Acidity
Reactivity towards Nucleophilic Substitution (at benzylic position) HigherLowerLeaving Group Ability

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). For ortho-substituted benzoic acids, the "ortho effect" plays a significant role. Both bromine and chlorine are electron-withdrawing groups through their inductive effect, which helps to stabilize the negative charge of the carboxylate anion and thus increases acidity compared to unsubstituted phenylacetic acid.

However, bromine is a larger atom than chlorine, leading to a more pronounced steric hindrance with the carboxylic acid group. This increased steric strain in this compound is expected to force the carboxyl group further out of the plane of the benzene ring compared to the 2-chloro analogue. This greater disruption of resonance in the bromo-substituted compound would lead to a more stabilized carboxylate anion upon deprotonation, and therefore, This compound is predicted to be a stronger acid than 2-chloro-4-chlorophenylacetic acid . This is supported by the lower pKa of 2-bromobenzoic acid compared to 2-chlorobenzoic acid.

Reactivity in Nucleophilic Substitution

In the context of using these molecules as scaffolds, their derivatives, such as the corresponding 2-halo-4-chlorobenzyl halides, are often employed in nucleophilic substitution reactions (e.g., Sₙ2 reactions). In such reactions, the halogen on the benzylic carbon would act as a leaving group.

The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base. Comparing the leaving group ability of bromide and chloride ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond.

Therefore, in a nucleophilic substitution reaction at the benzylic position, a derivative of this compound would be more reactive than the corresponding derivative of 2-chloro-4-chlorophenylacetic acid due to the superior leaving group ability of bromide.

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standardized solution of a strong base and monitoring the pH change. The pKa can be determined from the midpoint of the titration curve.

Materials:

  • This compound

  • 2-chloro-4-chlorophenylacetic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Accurately weigh approximately 0.1 mmol of the phenylacetic acid derivative and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point (the point of steepest inflection). The volume of NaOH at the half-equivalence point corresponds to the pH at which [acid] = [conjugate base], and thus pH = pKa.

Comparative Kinetics of a Nucleophilic Substitution Reaction

To compare the reactivity of the benzylic position, the corresponding benzyl halides can be synthesized and their reaction with a nucleophile monitored over time. A common method is to follow the reaction using UV-Vis spectroscopy if the product has a different absorption spectrum from the reactants.

Materials:

  • 2-Bromo-4-chlorobenzyl bromide and 2-Chloro-4-chlorobenzyl chloride (synthesized from the corresponding acids)

  • A suitable nucleophile (e.g., sodium thiophenoxide)

  • A suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the benzyl halide and the nucleophile of known concentrations in the chosen solvent.

  • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance.

  • Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).

  • To start the reaction, mix the benzyl halide and nucleophile solutions directly in a quartz cuvette and immediately place it in the spectrophotometer.

  • Record the absorbance at the chosen wavelength at regular time intervals.

  • The reaction should be run under pseudo-first-order conditions by using a large excess of the nucleophile.

  • The natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) is plotted against time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile in excess.

  • Repeat the experiment for the other benzyl halide under identical conditions to compare the rate constants.

Visualizing Reaction Principles and Workflows

Logical Relationship of Factors Affecting Acidity

Acidity_Factors substituent Ortho-Halogen (Br or Cl) inductive Inductive Effect (-I) substituent->inductive steric Steric Hindrance ('Ortho Effect') substituent->steric anion Carboxylate Anion Stability inductive->anion Stabilizes resonance Disruption of Resonance steric->resonance Causes resonance->anion Stabilizes acidity Carboxylic Acid Acidity (pKa) anion->acidity Increases

Caption: Factors influencing the acidity of ortho-halophenylacetic acids.

Experimental Workflow for pKa Determination

pKa_Workflow A Prepare Acid Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for the potentiometric determination of pKa.

Signaling Pathway for Sₙ2 Reaction

SN2_Pathway Reactants Nu⁻ + R-CH₂-X TS [Nu---CH₂(R)---X]⁻ddagger Reactants->TS Attack Products Nu-CH₂-R + X⁻ TS->Products Leaving Group Departs

Caption: Generalized Sₙ2 reaction pathway.

Conclusion

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail five distinct synthetic pathways, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for each key reaction are provided to support your research and development efforts.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound. Please note that for some routes, data from closely related analogues has been used due to the limited availability of specific data for the target molecule.

Route Starting Material Key Reactions Reported Yield (%) Reaction Time Key Reagents Notes
1 4-chlorophenylacetic acidHell-Volhard-Zelinsky BrominationNot specified for this substrate. General yields for HVZ are moderate to good.Not specifiedPBr₃, Br₂A direct but potentially harsh method.
2 2-bromo-4-chloroacetophenoneWillgerodt-Kindler Reaction, HydrolysisNot specified for this substrate. General yields for Willgerodt-Kindler are variable.Multistep, likely >24hMorpholine, Sulfur, H₂SO₄A multistep route with potentially challenging purification.
3 2-bromo-4-chlorotolueneSide-Chain OxidationNot specified for this substrate. Yields for similar oxidations can be high.Not specifiedKMnO₄ or Na₂Cr₂O₇A direct oxidation, but selectivity can be an issue.
4 2-bromo-4-chlorobenzyl bromideGrignard Reaction, CarboxylationNot specified for this substrate. Grignard reactions are typically high-yielding.Multistep, requires anhydrous conditionsMg, CO₂Requires careful control of anhydrous conditions.
5 2-bromo-4-chlorobenzaldehydeReaction with Bromoform and Base~70% (estimated based on 4-chloro analogue)~20 hoursCHBr₃, KOHA well-documented and high-yielding route for similar compounds.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky (HVZ) Bromination of 4-chlorophenylacetic acid

This classical method introduces a bromine atom at the α-position of a carboxylic acid.

Experimental Protocol (Adapted from general HVZ procedures):

  • To a solution of 4-chlorophenylacetic acid in a suitable solvent (e.g., CCl₄ or neat), a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) is added.

  • Elemental bromine (Br₂) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux until the evolution of HBr gas ceases.

  • The reaction mixture is cooled, and the product is isolated by quenching with water, followed by extraction and purification.

Route 2: Willgerodt-Kindler Reaction of 2-bromo-4-chloroacetophenone

This reaction cascade transforms an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

Experimental Protocol (Two-step process):

  • Step 1: Synthesis of the Thioamide

    • A mixture of 2-bromo-4-chloroacetophenone, morpholine, and elemental sulfur is heated, often under reflux or using microwave irradiation.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the thioamide intermediate is isolated and purified.

  • Step 2: Hydrolysis to the Carboxylic Acid

    • The purified thioamide is subjected to acidic or basic hydrolysis. For example, refluxing with a strong acid like sulfuric acid.

    • After hydrolysis is complete, the reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid.

    • The crude this compound is then collected by filtration and purified by recrystallization.

Route 3: Side-Chain Oxidation of 2-bromo-4-chlorotoluene

This method involves the direct oxidation of the methyl group of 2-bromo-4-chlorotoluene to a carboxylic acid.

Experimental Protocol (General procedure for benzylic oxidation):

  • 2-bromo-4-chlorotoluene is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

  • A strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, is added in portions.

  • The reaction mixture is heated, often to reflux, for several hours until the oxidation is complete.

  • The reaction is then worked up by removing the oxidant (e.g., filtering off MnO₂) and acidifying the aqueous layer to precipitate the carboxylic acid.

  • The product is isolated by filtration and purified.

Route 4: Grignard Carboxylation of 2-bromo-4-chlorobenzyl bromide

This route involves the formation of a Grignard reagent from 2-bromo-4-chlorobenzyl bromide, followed by its reaction with carbon dioxide.

Experimental Protocol (Two-step process):

  • Step 1: Formation of the Grignard Reagent

    • Under strictly anhydrous conditions, magnesium turnings are placed in a flask with a dry ether solvent (e.g., diethyl ether or THF).

    • A solution of 2-bromo-4-chlorobenzyl bromide in the same dry solvent is added dropwise to initiate the reaction.

    • The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Step 2: Carboxylation

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • Solid carbon dioxide (dry ice) is added in excess to the solution, or CO₂ gas is bubbled through the solution.

    • The reaction mixture is stirred until all the Grignard reagent has reacted.

    • The reaction is quenched by the addition of a dilute acid (e.g., HCl), which protonates the carboxylate salt.

    • The this compound is then extracted into an organic solvent and purified.

Route 5: Synthesis from 2-bromo-4-chlorobenzaldehyde

This method, adapted from a patented procedure for a similar compound, offers a high-yield synthesis from the corresponding aldehyde.

Experimental Protocol (Two-step process):

  • Step 1: Synthesis of 2-bromo-4-chlorobenzaldehyde

    • (2-bromo-4-chlorophenyl)methanol (0.9 mmol) is dissolved in dichloromethane (4 mL).

    • Pyridinium chlorochromate (PCC, 2 mmol) is added, and the mixture is stirred at room temperature for 2 hours.

    • Diethyl ether (4 mL) is added, and stirring is continued for 20 minutes.

    • The mixture is filtered, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography to yield 2-bromo-4-chlorobenzaldehyde (85% yield).

  • Step 2: Conversion to this compound

    • A solution of 2-bromo-4-chlorobenzaldehyde and bromoform (CHBr₃) in a suitable solvent (e.g., dioxane or isopropyl ether) is added to a vigorously stirred mixture of potassium hydroxide and water at a low temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred for an extended period (e.g., 18-26 hours) at this temperature.

    • The aqueous phase is washed with an organic solvent and then acidified with a strong acid (e.g., HCl).

    • The precipitated product is extracted into an organic solvent (e.g., toluene).

    • The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization. A yield of approximately 70% can be expected based on the synthesis of the 4-chloro analogue.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical relationship between the different synthetic strategies discussed.

Synthesis_Comparison cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Final Product 4-chlorophenylacetic acid 4-chlorophenylacetic acid HVZ Hell-Volhard-Zelinsky Bromination 4-chlorophenylacetic acid->HVZ 2-bromo-4-chloroacetophenone 2-bromo-4-chloroacetophenone WK Willgerodt-Kindler Reaction & Hydrolysis 2-bromo-4-chloroacetophenone->WK 2-bromo-4-chlorotoluene 2-bromo-4-chlorotoluene Oxidation Side-Chain Oxidation 2-bromo-4-chlorotoluene->Oxidation 2-bromo-4-chlorobenzyl bromide 2-bromo-4-chlorobenzyl bromide Grignard Grignard Reaction & Carboxylation 2-bromo-4-chlorobenzyl bromide->Grignard 2-bromo-4-chlorobenzaldehyde 2-bromo-4-chlorobenzaldehyde Aldehyde_Route Reaction with Bromoform & Base 2-bromo-4-chlorobenzaldehyde->Aldehyde_Route Product 2-Bromo-4-chlorophenylacetic acid HVZ->Product WK->Product Oxidation->Product Grignard->Product Aldehyde_Route->Product

Caption: Comparative workflow of synthetic routes to this compound.

A Comparative Analysis of the Biological Efficacy of Anti-Inflammatory Drugs Derived from Phenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) derived from different phenylacetic acid precursors. While 2-Bromo-4-chlorophenylacetic acid is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs, publicly available data on specific marketed drugs directly derived from it and their detailed efficacy are limited.[1][2] Therefore, this guide will focus on a comparative analysis of two widely-used NSAIDs, Diclofenac and Ibuprofen, which are synthesized from distinct phenylacetic acid precursors. This comparison will be supported by experimental data from in vitro and in vivo studies to provide a comprehensive overview of their relative performance.

Introduction to Phenylacetic Acid Derivatives in Anti-Inflammatory Drug Development

Phenylacetic acid and its derivatives are a cornerstone in the development of NSAIDs.[3] These compounds typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation.[4][5][6] The specific precursors used in the synthesis of these drugs can influence their final chemical structure, potency, and selectivity towards the COX isoenzymes, thereby affecting their efficacy and side-effect profiles.

Comparative Efficacy of Diclofenac and Ibuprofen

Diclofenac, a derivative of 2-(2,6-dichloroanilino)phenylacetic acid, and Ibuprofen, synthesized from isobutylbenzene, are two of the most prescribed NSAIDs globally.[7][8][9][10] While both are effective anti-inflammatory agents, they exhibit notable differences in their potency and COX selectivity.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo biological efficacy of Diclofenac and Ibuprofen.

Table 1: In Vitro Efficacy - Inhibition of COX-1 and COX-2 Enzymes

DrugPrecursorCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Diclofenac2,6-Dichlorophenylacetic acid derivative0.0760.0262.9
IbuprofenIsobutylbenzene12800.15

Data sourced from a study using human peripheral monocytes.[11]

Table 2: In Vivo Efficacy - Inhibition of Carrageenan-Induced Paw Edema in Rats

DrugDose (mg/kg)Maximum Inhibition of Edema (%)
Diclofenac540.51 ± 0.42
Diclofenac2071.82 ± 6.53
Ibuprofen50~55

Diclofenac data sourced from a study on Wistar rats.[12] Ibuprofen data sourced from a general application note.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The inhibitory concentration (IC50) is determined by measuring the reduction in the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.

Protocol:

  • Enzyme and Compound Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used. Test compounds (Diclofenac, Ibuprofen) are dissolved in a suitable solvent like DMSO to create a range of concentrations.

  • Reaction Setup: The reaction is typically conducted in a 96-well plate. Each well contains the reaction buffer, a specific COX enzyme, and cofactors.

  • Incubation: The test compound at various concentrations is added to the wells and pre-incubated with the enzyme to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification of PGE2: After a set incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[13]

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling is a measure of its anti-inflammatory efficacy.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Drug Administration: The test compounds (Diclofenac, Ibuprofen) or a vehicle control are administered orally or intraperitoneally at specified doses.

  • Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[14]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow for evaluating anti-inflammatory drugs.

G cluster_0 Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_1 Cell Membrane cluster_2 Cyclooxygenase (COX) Pathway cluster_3 Inflammatory Response Stimulus Stimulus Membrane Phospholipids Membrane Phospholipids Stimulus->Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 inhibit

Caption: The Cyclooxygenase (COX) pathway in inflammation and the mechanism of action of NSAIDs.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound Library Compound Library COX Enzyme Assay COX Enzyme Assay Compound Library->COX Enzyme Assay Cytokine Release Assay Cytokine Release Assay Compound Library->Cytokine Release Assay Hit Compounds Hit Compounds COX Enzyme Assay->Hit Compounds Cytokine Release Assay->Hit Compounds Animal Models Animal Models Hit Compounds->Animal Models Lead Optimization Carrageenan Paw Edema Carrageenan Paw Edema Animal Models->Carrageenan Paw Edema Adjuvant-Induced Arthritis Adjuvant-Induced Arthritis Animal Models->Adjuvant-Induced Arthritis Efficacy & Safety Efficacy & Safety Carrageenan Paw Edema->Efficacy & Safety Adjuvant-Induced Arthritis->Efficacy & Safety

Caption: A generalized experimental workflow for the screening and evaluation of anti-inflammatory drugs.

Conclusion

This comparative guide highlights the differences in biological efficacy between Diclofenac and Ibuprofen, two prominent NSAIDs derived from different phenylacetic acid precursors. Diclofenac demonstrates greater potency in both in vitro COX inhibition and in vivo anti-inflammatory models compared to Ibuprofen.[11][15][16] Specifically, Diclofenac exhibits a lower IC50 for both COX-1 and COX-2 and produces a greater inhibition of paw edema at lower doses.[11][12] The choice of precursor and the resulting molecular structure significantly impact the pharmacological profile of the final drug. While this compound remains a relevant precursor for the synthesis of new chemical entities with potential anti-inflammatory activity, further research and publication of efficacy data are needed to draw direct comparisons with established drugs. This guide provides a framework for such comparisons, emphasizing the importance of standardized experimental protocols for the objective evaluation of novel drug candidates.

References

A Comparative Spectroscopic Analysis of 2-Bromo-4-chlorophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-Bromo-4-chlorophenylacetic acid and its positional isomers. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

This guide offers a comprehensive comparison of the spectroscopic properties of this compound and its isomers, crucial intermediates in the synthesis of various pharmaceutical compounds. Understanding the unique spectral fingerprints of these closely related molecules is essential for unambiguous identification, purity assessment, and quality control in drug discovery and development.

Introduction to Isomeric Differentiation

Positional isomers of substituted phenylacetic acids, such as the bromo-chloro-substituted compounds, often exhibit subtle but significant differences in their spectroscopic profiles. The relative positions of the bromine and chlorine atoms on the phenyl ring influence the electronic environment of the entire molecule, leading to distinct chemical shifts in NMR spectroscopy, characteristic vibrational modes in IR spectroscopy, and specific fragmentation patterns in mass spectrometry. This guide will focus on the comparative analysis of this compound and its isomer, 3-Bromo-4-chlorophenylacetic acid, to highlight these key differentiators.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and 3-Bromo-4-chlorophenylacetic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic protons: 7.2-7.6 (m); Methylene protons (-CH₂-): ~3.8 (s); Carboxylic acid proton (-COOH): broad s, >10Carboxylic acid carbonyl (~175), Methylene carbon (~40), Aromatic carbons (125-140)
3-Bromo-4-chlorophenylacetic acid Aromatic protons: 7.1-7.5 (m); Methylene protons (-CH₂-): ~3.6 (s); Carboxylic acid proton (-COOH): broad s, >10Carboxylic acid carbonyl (~176), Methylene carbon (~40), Aromatic carbons (120-138)

Table 2: FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound O-H stretch (broad): 2500-3300; C=O stretch: 1690-1720; C-Br stretch: 550-650; C-Cl stretch: 700-800Molecular ion [M]⁺: ~248, 250, 252 (isotopic pattern for Br and Cl)
3-Bromo-4-chlorophenylacetic acid O-H stretch (broad): 2500-3300; C=O stretch: 1690-1720; C-Br stretch: 550-650; C-Cl stretch: 700-800Molecular ion [M]⁺: ~248, 250, 252 (isotopic pattern for Br and Cl)

Experimental Protocols

A generalized workflow for the synthesis and spectroscopic analysis of these isomers is presented below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., Chlorophenylacetic acid) bromination Bromination (e.g., with NBS) start->bromination workup Reaction Work-up & Purification bromination->workup product Isolated Isomer workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Data Analysis & Comparison nmr->data ftir->data ms->data

Caption: General workflow for the synthesis and spectroscopic analysis of bromo-chlorophenylacetic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FTIR spectrum is recorded using a standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to observe the molecular ion and characteristic fragment ions. The presence of bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum.

Spectroscopic Interpretation and Isomer Differentiation

While the gross spectral features of the isomers are similar, careful analysis reveals key differences:

  • ¹H NMR: The substitution pattern on the aromatic ring is the most telling feature. The number of distinct aromatic proton signals, their chemical shifts, and their coupling patterns (multiplicity) are unique to each isomer. For instance, the symmetry in a 4-substituted isomer will lead to a simpler aromatic region compared to a 2,4-disubstituted isomer.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the positions of the electron-withdrawing halogen substituents. The distinct electronic environment of each carbon atom in the different isomers results in a unique set of chemical shifts, allowing for their differentiation.

  • FTIR: While the major functional group frequencies (O-H, C=O) are similar, the fingerprint region (below 1500 cm⁻¹) can show subtle differences in the C-H bending and C-C stretching vibrations of the aromatic ring, which are influenced by the substitution pattern.

  • Mass Spectrometry: Although the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions may differ. The fragmentation pattern is influenced by the stability of the resulting carbocations and radical fragments, which can vary depending on the positions of the bromo and chloro substituents.

Conclusion

The spectroscopic analysis of this compound and its isomers requires a multi-technique approach. While each method provides valuable information, the combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry allows for the unambiguous identification and differentiation of these closely related compounds. This guide provides the foundational data and methodologies for researchers and professionals working with these important pharmaceutical intermediates.

Assessing the Enantiomeric Purity of 2-Bromo-4-chlorophenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral compounds such as 2-Bromo-4-chlorophenylacetic acid and its derivatives. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, robust analytical methods are required to separate and quantify these stereoisomers. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound derivatives depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the most versatile and widely used method for this class of compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.Differential migration of enantiomers in an electric field within a capillary, often with a chiral selector in the background electrolyte.[1]
Typical Analytes Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds, or those that can be derivatized to become volatile.Charged or chargeable analytes; suitable for a wide range of compounds, including polar and non-polar molecules.
Advantages Broad applicability, wide variety of commercially available chiral stationary phases, robust and reproducible.[2]High separation efficiency and resolution, fast analysis times.High efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC.[1]
Disadvantages Can consume significant amounts of solvent, method development can be time-consuming.Requires analyte to be volatile and thermally stable, derivatization can add complexity.Can have lower sensitivity for some analytes, reproducibility can be challenging.
Suitability for this compound Highly suitable, as phenylacetic acid derivatives are generally amenable to HPLC analysis.Potentially suitable after derivatization to increase volatility (e.g., esterification).Suitable, especially for charged forms of the acid in a buffered electrolyte.

Experimental Protocols

While a specific, validated method for the enantiomeric separation of this compound was not found in the public literature, a robust starting point for method development can be derived from successful separations of structurally similar compounds, such as α-bromophenylacetic acid and other halogenated phenylacetic acid derivatives. The following protocol outlines a typical approach using Chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is a recommended starting point for the development of a chiral separation method for this compound. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline resolution of the enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column is required. Based on the separation of similar compounds, a Pirkle-concept column or a polysaccharide-based column (e.g., cellulose or amylose derivatives) is a good starting point. For instance, a column suitable for separating α-bromophenylacetic acid could be effective.[2]

  • Mobile Phase: A typical starting mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. For acidic compounds like this compound, the addition of a small amount of a strong acid, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Ambient temperature (e.g., 25 °C) is typically sufficient.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance, for example, 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • The enantiomeric purity is determined by calculating the peak area of each enantiomer. The percentage of each enantiomer is calculated as the area of that enantiomer's peak divided by the total area of both enantiomer peaks, multiplied by 100.

Data Presentation

The following table illustrates how quantitative data from a successful chiral separation of this compound could be presented. The values are hypothetical and would be determined experimentally.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Peak Area 995,0005,000
Area % 99.5%0.5%
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inject Inject Sample onto Chiral Column prep->inject separate Isocratic Elution with Mobile Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for assessing enantiomeric purity using chiral HPLC.

Decision Tree for Method Selection

G Decision Tree for Chiral Method Selection start Analyte: this compound volatility Is the analyte volatile or can it be easily derivatized? start->volatility gc Consider Chiral GC volatility->gc Yes charge Is the analyte charged or chargeable? volatility->charge No hplc Use Chiral HPLC gc->hplc If derivatization is problematic charge->hplc No ce Consider Chiral CE charge->ce Yes ce->hplc If sensitivity is low

Caption: Decision-making process for selecting a chiral separation technique.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-4-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the choice of brominating agent. This guide provides a detailed comparison of various reagents used for the α-bromination of 4-chlorophenylacetic acid, focusing on reaction efficiency, safety, and operational simplicity. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

The traditional Hell-Volhard-Zelinsky (HVZ) reaction, which often employs elemental bromine (Br₂) and a phosphorus catalyst, is effective but poses significant handling risks and environmental concerns due to the corrosive and toxic nature of bromine and the generation of hydrogen bromide (HBr) gas as a byproduct.[1] Consequently, a range of alternative agents have been developed to offer safer and more selective methods for this transformation.

Performance Comparison of Brominating Agents

The selection of a brominating agent directly impacts reaction yield, selectivity, and safety. While molecular bromine is a powerful and readily available option, its hazardous properties have driven the adoption of solid, easier-to-handle alternatives like N-Bromosuccinimide (NBS) and Pyridinium tribromide.[2] Newer reagents such as Dibromoisocyanuric acid (DBI) are reported to be highly effective, in some cases superior to NBS.[2] For α-bromination of carbonyl compounds, agents like cupric bromide and pyridine hydrobromide perbromide have also shown considerable efficacy.[3]

The following table summarizes the performance of various brominating agents for the α-bromination of phenylacetic acid derivatives, based on available experimental data.

Brominating AgentStarting MaterialTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Molecular Bromine (Br₂) / Red Phosphorus 2-chlorophenylacetic acidHeatingNot specifiedStrong brominating agent, readily available.[2]Highly corrosive and toxic; generates HBr byproduct, leading to low atom economy and environmental pollution.[1][2]
N-Bromosuccinimide (NBS) 2-chlorophenylacetic acidCarbon tetrachloride, heating, radical initiator required.Not specifiedEasy-to-handle solid; provides a low, constant concentration of Br₂, minimizing side reactions.[1][2][4]Can be unreliable if not pure; reaction conditions can be harsh.[1][2]
Sodium Bromide / Hydrogen Peroxide 2-chlorophenylacetic acidDichloromethane, 50% H₂SO₄, 10-30°C>78%In situ generation of bromine, milder conditions, improved safety, environmentally friendlier.[5]Reaction times can be long (e.g., 36 hours).[5]
Pyridinium Hydrobromide Perbromide 4-chloroacetophenoneAcetic acid, 90°C85%Solid, stable, and safer alternative to liquid bromine.[2][3]Can be less reactive than Br₂.[2]
Dibromoisocyanuric Acid (DBI) NitrobenzeneConc. H₂SO₄, 20°C88%Mild and highly effective; superior brominating ability compared to NBS for some substrates.[2]Less commonly used than NBS or Br₂.[2]
**Cupric Bromide (CuBr₂) **4-chloroacetophenone*Not specified~60%Alternative for α-bromination of carbonyls.[3]Moderate yield reported in comparative studies.[3]

*Data from bromination of structurally similar compounds (4-chloroacetophenone, nitrobenzene) is included for comparative purposes due to the limited availability of direct side-by-side comparisons for 4-chlorophenylacetic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of α-bromo phenylacetic acid derivatives using different brominating agents.

Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This method utilizes the in situ generation of bromine from sodium bromide and hydrogen peroxide under acidic conditions, offering a safer alternative to using liquid bromine directly.

  • Reaction Setup: To a 1.0L three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 71g (0.69 mol) of sodium bromide, 116g of 50% sulfuric acid solution, and 300mL of dichloromethane.[5]

  • Addition of Oxidant: Stir the mixture at room temperature and cool the flask to an internal temperature of 10-15°C.[5]

  • Slowly add 394g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.[5]

  • Reaction: After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.[5]

  • Work-up: Once the reaction is complete, separate the liquid layers. The organic layer containing the product can be processed further for purification. The aqueous layer can potentially be recycled for subsequent reactions.[5]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a widely used reagent for benzylic bromination, typically requiring a radical initiator.

  • Reaction Setup: Dissolve 2-chlorophenylacetic acid in a suitable solvent such as carbon tetrachloride in a reaction flask equipped with a reflux condenser.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux to initiate the reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

Protocol 3: Bromination using Pyridinium Hydrobromide Perbromide

This solid reagent offers a convenient and safer way to handle bromine for the bromination of carbonyl compounds. The following is adapted from the bromination of a similar substrate, 4-chloroacetophenone.[3]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL).[3]

  • Reaction: Stir the reaction mixture at 90°C.[3] The reaction is typically complete within 3 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture. The product can be isolated by pouring the mixture into water, followed by filtration and washing of the resulting solid. Recrystallization can be performed for further purification.

Visualizing the Synthesis and Workflow

Synthesis Pathway

The core reaction involves the substitution of a hydrogen atom at the alpha-position of the carboxylic acid with a bromine atom. This is typically achieved via a radical or enol/enolate intermediate, depending on the specific agent and conditions used.

G cluster_main Synthesis of this compound cluster_reagents Alternative Brominating Agents CPAA 4-chlorophenylacetic acid PRODUCT This compound CPAA->PRODUCT α-Bromination Br2 Br₂ / P NBS NBS / Initiator H2O2_HBr NaBr / H₂O₂ / H⁺ PyBr3 Py·Br₃

Caption: General synthesis pathway for this compound.

Experimental Workflow

The general laboratory procedure for the synthesis, regardless of the specific brominating agent, follows a standard sequence of steps from reaction setup to final product isolation and purification.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reactants & Solvent) B 2. Reagent Addition (Brominating Agent) A->B C 3. Reaction (Heating / Stirring) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization) E->F

Caption: A typical experimental workflow for chemical synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-chlorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-4-chlorophenylacetic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in managing this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Skin Corrosion/IrritationCauses skin irritation.[1]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Safety glasses with side shields or goggles.
Acute Toxicity (Oral)May be harmful if swallowed.Face shield if there is a risk of splashing.
Respiratory IrritationMay cause respiratory irritation.[1]Use in a well-ventilated area or with a fume hood.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide based on best practices for laboratory chemical waste management.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Any unused this compound, contaminated materials (e.g., filter paper, gloves), or solutions containing this compound should be treated as hazardous waste.[4][5]

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic acid. It is crucial to segregate it from non-halogenated organic waste streams.[6][7] Mixing these waste types can increase disposal costs and complicate the disposal process.[7][8]

  • Maintain Incompatibility Separation: Do not mix this acidic waste with bases, cyanides, or reactive substances like strong oxidizing agents.[9][10] Store acids and bases separately.[10]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with acids, such as high-density polyethylene (HDPE).[4][10] The container must have a secure, screw-top cap.[10]

  • Properly Label the Container: The waste container must be clearly labeled as "Hazardous Waste."[4][11] The label should include:

    • The full chemical name: "Waste this compound"

    • The concentration or approximate percentage of the acid in the waste solution.

    • The date when waste was first added to the container.

    • Appropriate hazard pictograms (e.g., corrosive, irritant).[9]

    • The name and contact information of the generating researcher or laboratory.[9]

Step 3: Accumulation and Storage

  • Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][5]

  • Keep Containers Closed: Keep the waste container securely capped at all times, except when adding waste.[4][10]

  • Monitor Accumulation Limits: Adhere to the maximum volume limits for hazardous waste accumulation in an SAA as stipulated by your institution's environmental health and safety (EH&S) department and regulatory agencies (e.g., a maximum of 55 gallons).[5][12]

Step 4: Arranging for Disposal

  • Contact EH&S: Once the container is full or has reached the maximum accumulation time limit (often 9 to 12 months), contact your institution's EH&S department to arrange for a hazardous waste pickup.[4][12]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[2][4]

  • Professional Disposal: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration by a licensed hazardous waste disposal company.[6][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generate Waste Containing This compound B Is this waste? (No longer intended for use) A->B C Classify as Hazardous Waste: Halogenated Organic Acid B->C Yes D Select Compatible Container (e.g., HDPE with screw cap) C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Segregate from: - Non-halogenated organics - Bases - Reactives E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Is container full or storage time limit reached? I->J K Contact Environmental Health & Safety (EH&S) for pickup J->K Yes L Professional Disposal (e.g., Incineration) K->L

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-Bromo-4-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorophenylacetic acid (CAS No. 52864-56-9).[1][2] Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Hazard Identification

This compound is a halogenated aromatic organic acid. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar compounds indicate it should be handled as a hazardous substance.[1][3] The primary hazards include:

  • Skin Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[3][4][5]

  • Eye Damage: Causes serious eye irritation and may risk serious damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.[6] All PPE should be inspected before use and removed carefully to avoid skin contact.[7]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI-approved chemical safety goggles.[8] A face shield should be worn in conjunction with goggles when there is a high risk of splashing or dust generation.[6][9][10]Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber for incidental contact).[8] For prolonged contact or immersion, consider more robust options like Neoprene or Butyl rubber.[8][11][12]Prevents skin contact, which can lead to irritation and chemical burns.[6]
Body Protection A fully buttoned lab coat is the minimum requirement.[8] For transfers of larger quantities, a chemical-resistant apron should be worn over the lab coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][8] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[5][6]Minimizes the inhalation of dust and vapors, which can cause respiratory irritation.[3]
Footwear Closed-toe shoes are required at all times in the laboratory.[9]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][4]

    • Clear the work area of all unnecessary items and clutter.[6]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling and Use:

    • Conduct all manipulations of the solid compound, including weighing and transferring, inside the fume hood to contain dust.[13][14]

    • When weighing, use a tared container to minimize the transfer of the substance.

    • Avoid generating dust during handling.[7][15] Use appropriate tools to carefully transfer the chemical.

    • Keep the container tightly closed when not in use.[3]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][7]

  • Storage:

    • Store in a tightly-closed, properly labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[3][4]

    • Store in a designated corrosives or acids cabinet.[9][14]

Emergency Procedures: Spill and Exposure Response

If Exposed:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3][14] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and seek immediate medical attention.[3][7]

If Spilled:

  • Follow the logical workflow outlined in the diagram below. For a small spill of solid material, avoid generating dust.[7] Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[8][13] Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.[6]

Spill_Workflow cluster_start cluster_decision cluster_small_spill Small & Controllable Spill cluster_large_spill Large or Uncontrolled Spill start Spill Detected spill_size Assess Spill Size & Immediate Risk start->spill_size alert_area Alert Personnel in Immediate Area spill_size->alert_area  Small evacuate Evacuate Immediate Area spill_size->evacuate  Large   don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain & Clean Up Spill (Avoid Raising Dust) don_ppe->contain collect Collect Waste in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate alert_ehs Alert Others & Call EHS/ Emergency Response evacuate->alert_ehs secure Secure Area (Close Doors, Restrict Access) alert_ehs->secure wait Await Trained Responders secure->wait

Caption: Workflow for managing a this compound spill.

Disposal Plan

Chemical waste must be managed according to institutional and local environmental regulations.

  • Segregation: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated hazardous waste container. As a halogenated organic compound, this waste must be segregated from non-halogenated chemical waste.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][7] Do not dispose of this chemical down the drain or in regular trash.[3][7][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.